Technical Documentation Center

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
  • CAS: 1092280-03-9

Core Science & Biosynthesis

Foundational

exact mass and molecular weight of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Single Nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Number

In the landscape of pharmaceutical research and chemical synthesis, the identity and purity of a compound are paramount. For a molecule such as 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9), a critical starting point for characterization is its mass.[1] However, the term "mass" is often used interchangeably for two distinct and crucial values: Molecular Weight (or average mass) and Exact Mass (or monoisotopic mass). Understanding the distinction, the theoretical basis, and the experimental determination of these values is fundamental for unambiguous molecular identification, structural elucidation, and meeting the stringent requirements of regulatory submissions.

This guide provides a comprehensive overview of these concepts, focusing on 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, with the molecular formula C₁₃H₁₉FN₂ .[2] We will delve into the theoretical calculations, present a detailed protocol for experimental verification using high-resolution mass spectrometry (HRMS), and discuss the interpretation of the resulting data.

Part 1: Theoretical Mass Determination

The difference between molecular weight and exact mass arises from the natural existence of isotopes for many elements.

Molecular Weight (Average Mass)

Molecular weight is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[3] This is the value used for stoichiometric calculations in bulk chemistry, for example, when preparing solutions of a specific molarity. It is calculated using the standard atomic weights of the elements, which are themselves weighted averages based on isotopic abundance.

Calculation for C₁₃H₁₉FN₂:

To calculate the molecular weight, we use the atomic weights from the IUPAC Periodic Table.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011156.143
HydrogenH191.00819.152
FluorineF118.99818.998
NitrogenN214.00728.014
Total 222.307

The calculated molecular weight is approximately 222.31 g/mol , which aligns with values found in several chemical supplier databases.[4]

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[5] This value is of paramount importance in mass spectrometry, where instruments can resolve ions differing by the mass of a single neutron. High-resolution mass spectrometers measure the exact mass of a specific ionic species, providing a highly precise and characteristic identifier for a molecule.

Calculation for C₁₃H₁₉FN₂:

For this calculation, we use the masses of the most abundant isotopes.[6]

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1312.000000156.000000
Hydrogen¹H191.00782519.148675
Fluorine¹⁹F118.99840318.998403
Nitrogen¹⁴N214.00307428.006148
Total 222.153226

The theoretical exact mass is 222.1532 Da . This is the value we aim to verify experimentally.

Part 2: Experimental Verification by High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for measuring the mass-to-charge ratio (m/z) of ions, from which the exact molecular mass can be determined.[7] For small molecules, techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide the necessary resolution and mass accuracy.[8]

Experimental Workflow

The process of determining the exact mass involves several critical steps, from sample preparation to data analysis. The logical flow ensures the integrity and accuracy of the final result.

G cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Obtain Compound (Purity >95%) Prep 2. Prepare Dilute Solution (e.g., 1-10 µg/mL in ACN/H₂O) Sample->Prep Inject 5. Inject Sample & Calibrant Prep->Inject Cal 3. Prepare Calibrant Solution (Internal or External) Cal->Inject System 4. Equilibrate HRMS System System->Inject Ionize 6. Ionize Molecules (e.g., ESI Positive Mode) Inject->Ionize Analyze 7. Separate Ions by m/z (e.g., TOF Analyzer) Ionize->Analyze Detect 8. Detect Ions Analyze->Detect Spectrum 9. Generate Mass Spectrum Detect->Spectrum Identify 10. Identify [M+H]⁺ Ion Spectrum->Identify Calc 11. Calculate Exact Mass & ppm Error Identify->Calc Confirm 12. Confirm Elemental Composition Calc->Confirm

Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.

Detailed Experimental Protocol

This protocol describes a general procedure for determining the exact mass of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine using an ESI-TOF mass spectrometer.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by the use of a calibrant. The mass accuracy of the calibrant ions validates the instrument's performance, and the subsequent calculation of the parts-per-million (ppm) error for the analyte provides a quantitative measure of confidence in the result. An accepted mass accuracy of <5 ppm is standard for publication and regulatory purposes.[9]

Materials and Reagents:

  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (purity >95%)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Appropriate internal or external calibrant solution for positive ion mode (e.g., a mixture of known compounds covering the desired mass range)

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of <5 ppm mass accuracy.

  • An electrospray ionization (ESI) source.

  • Microsyringe or infusion pump for direct sample introduction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in ACN.

    • Perform a serial dilution from the stock solution to create a working solution of approximately 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. The acid facilitates protonation for positive ion mode detection.

  • Instrument Calibration:

    • Rationale: Instrument calibration is crucial to correct for any drift in the mass analyzer's electronics or environmental conditions.[9]

    • Procedure: Calibrate the mass spectrometer according to the manufacturer's guidelines using the specified calibrant solution. This creates a calibration curve that the instrument software uses to assign accurate masses to detected ions. For the highest accuracy, an internal calibrant (lock mass) can be co-infused with the sample to provide real-time mass correction.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass analyzer to scan a relevant range, for example, m/z 100-500.

    • Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

Data Analysis and Interpretation
  • Identify the Molecular Ion: In the acquired spectrum, locate the peak corresponding to the protonated molecule, [M+H]⁺. Given the calculated exact mass of the neutral molecule (M) is 222.1532 Da, the [M+H]⁺ ion should appear at an m/z of 223.1610 .

    • m/z = (Mass of M + Mass of H⁺) / charge (z)

    • m/z = (222.153226 + 1.007825) / 1 = 223.161051

  • Calculate Mass Accuracy (ppm Error): The performance of the analysis is quantified by the ppm error, which measures the deviation of the observed mass from the theoretical mass.

    • Formula: ppm Error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 1,000,000

    • Example: If the instrument measures the [M+H]⁺ ion at m/z 223.1608, the ppm error would be: [ (223.1608 - 223.161051) / 223.161051 ] * 1,000,000 = -1.12 ppm

    • This low ppm error confirms the elemental composition of the ion with high confidence.

  • Isotopic Pattern Confirmation: The high-resolution spectrum should also resolve the isotopic peaks. The relative intensity of the M+1 peak (containing one ¹³C atom) versus the M peak (containing only ¹²C) can be predicted and compared to the experimental data. For C₁₃H₁₉FN₂, the probability of incorporating a ¹³C atom provides a secondary confirmation of the elemental formula.

G cluster_theory Theoretical Prediction cluster_exp Experimental Observation Formula Elemental Formula C₁₃H₁₉FN₂ Calc Calculate Isotopic Masses & Abundances Formula->Calc Pattern_T Predict Isotopic Pattern (M, M+1, M+2...) Calc->Pattern_T Comparison Compare & Validate Pattern_T->Comparison Theoretical Pattern HRMS Acquire HRMS Data Spectrum Observe Spectrum HRMS->Spectrum Pattern_E Measure Isotopic Pattern (m/z and Intensity) Spectrum->Pattern_E Pattern_E->Comparison Experimental Pattern

Caption: Logic diagram for validating an elemental formula using isotopic patterns.

Part 3: Summary of Mass Data and Safety

Quantitative Data Summary

The table below summarizes the key mass values for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

ParameterValueSource / Method
Molecular FormulaC₁₃H₁₉FN₂Confirmed[2]
Molecular Weight (Average)222.31 g/mol Calculation
Exact Mass (Monoisotopic)222.1532 DaCalculation
Expected [M+H]⁺ Ion223.1610 m/zCalculation
Experimental [M+H]⁺ IonTo be determinedHigh-Resolution MS
Mass AccuracyTo be calculatedHigh-Resolution MS
Safety and Handling Precautions

As a substituted aromatic diamine, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine requires careful handling.

  • Hazard Identification: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). It causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

For drug development professionals and researchers, precision in molecular characterization is non-negotiable. The molecular weight (222.31 g/mol ) of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is essential for bulk chemical handling, while its exact mass (222.1532 Da) is a precise molecular signature. The experimental verification of this exact mass to within a few parts-per-million using high-resolution mass spectrometry provides the highest level of confidence in the compound's identity and elemental composition, a foundational step in any rigorous scientific investigation.

References

  • NextSDS. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • Appchem. (n.d.). N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine. Retrieved from [Link]

  • Thoreauchem. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine-1092280-03-9. Retrieved from [Link]

  • University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved from [Link]

  • ChemCalc. (n.d.). ChemCalc: molecular formula analysis. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR spectral data for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Introduction 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS Number: 1092280-03-9) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Introduction

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS Number: 1092280-03-9) is a substituted aromatic diamine with potential applications in medicinal chemistry and materials science.[1] The precise substitution pattern on the benzene ring, featuring two distinct amino groups and a fluorine atom, gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) profile. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for structural verification, purity assessment, and understanding its electronic and conformational properties.

This technical guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for this compound. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first principles of NMR spectroscopy to predict and rationalize the chemical shifts, multiplicities, and key correlations. We will explore the influence of each substituent on the spectral features and outline the 2D NMR experiments essential for unambiguous signal assignment.

Methodology for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structure elucidation. The following section details a standard protocol for preparing a sample of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine and acquiring a comprehensive set of NMR spectra.

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is often preferred for its relative inertness and simple residual solvent signal.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Spectrometer Setup :

    • Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl and aromatic protons.[3]

  • 1D NMR Experiments :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A large number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments :

    • To achieve unambiguous assignment, a suite of 2D NMR experiments is essential.[4]

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment is crucial for identifying which protons are directly attached to which carbon atoms, correlating signals through one-bond J-couplings (¹JCH).[5]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, where n=2-4). It is indispensable for identifying quaternary carbons and connecting different molecular fragments.[5][6]

    • COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH or ³JHH), helping to map out the proton connectivity within individual spin systems.[4]

G cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3 + TMS) OneD_H ¹H NMR Acquisition SamplePrep->OneD_H OneD_C ¹³C NMR Acquisition SamplePrep->OneD_C TwoD_HSQC 2D HSQC OneD_H->TwoD_HSQC TwoD_HMBC 2D HMBC OneD_H->TwoD_HMBC OneD_C->TwoD_HSQC OneD_C->TwoD_HMBC Assignment Spectral Assignment & Structure Verification TwoD_HSQC->Assignment TwoD_HMBC->Assignment

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following analysis is based on established substituent effects and data from analogous compounds. The numbering scheme used for assignment is shown in the diagram below.

Caption: Numbering scheme for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ ≈ 6.5 - 7.5 ppm) : The aromatic region will display three signals corresponding to H-3, H-5, and H-6.

    • H-3 : This proton is ortho to both the fluorine and the amino group (-NH₂). It will be significantly influenced by coupling to both H-5 (⁴JHH, meta-coupling, ~2-3 Hz) and the adjacent fluorine (³JHF, ~8-10 Hz). The signal is expected to appear as a doublet of doublets (dd). Its chemical shift will be downfield due to the deshielding effect of the fluorine atom.

    • H-5 : This proton is ortho to the -NH₂ group and meta to the other two substituents. It will be split by H-6 (³JHH, ortho-coupling, ~8-9 Hz) and H-3 (⁴JHH, meta-coupling, ~2-3 Hz), appearing as a doublet of doublets (dd). The strong electron-donating -NH₂ group will shift this proton upfield relative to benzene (7.36 ppm).

    • H-6 : This proton is ortho to the complex N-methyl-N-cyclohexylamino group and meta to the fluorine. It will be split by H-5 (³JHH, ~8-9 Hz) and the fluorine (⁴JHF, ~4-6 Hz), also likely appearing as a doublet of doublets (dd).

  • Amino Group (-NH₂) (δ ≈ 3.5 - 4.5 ppm) : The two protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • N-Methyl Group (H-7) (δ ≈ 2.8 - 3.0 ppm) : The N-methyl protons will appear as a sharp singlet, integrating to 3H. Data for N-methylaniline shows this signal around 2.91 ppm.[2]

  • Cyclohexyl Group (δ ≈ 1.0 - 3.5 ppm) :

    • H-1' (methine) : The single proton on the carbon directly attached to the nitrogen will be the most downfield of the cyclohexyl signals (δ ≈ 3.2 - 3.6 ppm) due to the direct attachment to the electronegative nitrogen. It will appear as a complex multiplet due to coupling with the four adjacent protons on C-2' and C-6'.

    • H-2' to H-6' (methylenes) : The remaining 10 protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets in the aliphatic region (δ ≈ 1.0 - 2.0 ppm). The axial and equatorial protons on each carbon are chemically non-equivalent and will exhibit complex splitting patterns. Data for cyclohexylamine shows these signals in the range of 1.0 to 1.9 ppm.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals (6 aromatic, 1 N-methyl, and 3 for the cyclohexyl ring due to symmetry, though C-2'/6' and C-3'/5' may be resolved). A key feature will be the presence of carbon-fluorine (C-F) coupling.[8][9]

  • Aromatic Carbons (δ ≈ 110 - 155 ppm) :

    • C-2 (C-F) : This carbon will be significantly downfield due to the direct attachment of the electronegative fluorine atom and will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.[8]

    • C-1 (C-N) : This quaternary carbon is attached to two electron-donating amino groups (one tertiary, one primary) but is ortho to the electron-withdrawing fluorine. It will show a smaller two-bond coupling to fluorine (²JCF ≈ 15-25 Hz).

    • C-4 (C-N) : This quaternary carbon is attached to the primary amine and para to the tertiary amine. Its chemical shift will be influenced by both nitrogen atoms.

    • C-3 : This carbon is adjacent to the fluorine and will show a two-bond coupling (²JCF ≈ 20-30 Hz).

    • C-6 : This carbon is meta to the fluorine and will show a three-bond coupling (³JCF ≈ 5-10 Hz).

    • C-5 : This carbon is para to the fluorine and will exhibit the smallest long-range coupling (⁴JCF ≈ 2-4 Hz).

  • N-Methyl Carbon (C-7) (δ ≈ 30 - 35 ppm) : The N-methyl carbon signal is expected in the typical range for N-methyl anilines.[10]

  • Cyclohexyl Carbons (δ ≈ 25 - 55 ppm) :

    • C-1' (methine) : The carbon directly attached to the nitrogen will be the most downfield of the cyclohexyl carbons (δ ≈ 50 - 55 ppm).

    • C-2'/C-6' & C-3'/C-5' : These pairs of carbons will appear further upfield. Due to the symmetry of the ring, C-2' and C-6' would give one signal, and C-3' and C-5' would give another.

    • C-4' : This carbon will appear as a single peak, typically the most upfield of the cyclohexyl signals. For cyclohexylamine, these carbons appear at approximately 36.6, 26.0, and 25.2 ppm.[11]

Predicted 2D NMR Correlations for Structural Confirmation

While 1D NMR provides initial data, 2D NMR is essential for irrefutable assignment.

  • HSQC : This spectrum will directly link each proton signal to its attached carbon. For example, the singlet at ~2.9 ppm will correlate to the carbon at ~31 ppm, confirming the N-methyl group (H-7 to C-7). It will also pair up the complex aromatic proton signals with their corresponding carbons (H-3 to C-3, H-5 to C-5, H-6 to C-6).

  • HMBC : This is the key to connecting the molecular fragments.

    • The N-methyl protons (H-7) should show correlations to the quaternary carbon C-1 and the methine carbon of the cyclohexyl ring (C-1').

    • The methine proton of the cyclohexyl ring (H-1') should show correlations to the aromatic carbon C-1 and the adjacent cyclohexyl carbons (C-2' and C-6').

    • The aromatic proton H-6 should show a correlation to the quaternary carbon C-4.

    • These correlations would unambiguously confirm the connectivity between the N-methyl, N-cyclohexyl, and the substituted benzene ring.

G C1 C1 C2 C2 C4 C4 C6 C6 N1 N H7 H7 (CH₃) H7->C1 C1_prime C1' H7->C1_prime H1_prime H1' H1_prime->C1 C2_prime C2' H1_prime->C2_prime C6_prime C6' H1_prime->C6_prime H6_aro H6 H6_aro->C4

Caption: Key predicted HMBC correlations for structural assignment.

Summary of Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz) Integration
H-3 7.0 - 7.2 dd ³JHF ≈ 9, ⁴JHH ≈ 3 1H
H-5 6.5 - 6.7 dd ³JHH ≈ 8, ⁴JHH ≈ 3 1H
H-6 6.7 - 6.9 dd ³JHH ≈ 8, ⁴JHF ≈ 5 1H
-NH₂ 3.5 - 4.5 br s - 2H
H-1' (CH-N) 3.2 - 3.6 m - 1H
H-7 (N-CH₃) 2.8 - 3.0 s - 3H
H-2', 6' (CH₂) 1.6 - 2.0 m - 4H

| H-3', 4', 5' (CH₂) | 1.0 - 1.6 | m | - | 6H |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F) Coupling Constant (Hz)
C-1 140 - 145 d ²JCF ≈ 15-25
C-2 150 - 155 d ¹JCF ≈ 240-250
C-3 115 - 120 d ²JCF ≈ 20-30
C-4 145 - 150 s (small ⁴JCF) ⁴JCF ≈ 2-4
C-5 112 - 117 s (small ⁴JCF) ⁴JCF ≈ 2-4
C-6 118 - 123 d ³JCF ≈ 5-10
C-7 (N-CH₃) 30 - 35 s -
C-1' (CH-N) 50 - 55 s -
C-2', 6' 32 - 37 s -
C-3', 5' 25 - 28 s -

| C-4' | 24 - 26 | s | - |

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (n.d.).
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
  • ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005).
  • Simultaneous Proton and Fluorine decoupled ¹³C NMR. (2014, July 30). Magritek.
  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC.
  • ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2.
  • Cyclohexylamine(108-91-8) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • N-Methylaniline(100-61-8) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. (n.d.). NextSDS.
  • Cyclohexylamine(108-91-8) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 11). YouTube.
  • Difference between HSQC and HMBC NMR spectroscopy ?. (2019, December 13). ResearchGate.

Sources

Foundational

A Prospective Crystallographic and Structural Analysis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

A Technical Guide for Advanced Structural Characterization Abstract: This technical guide presents a comprehensive, albeit prospective, analysis of the synthesis, crystallization, and single-crystal X-ray diffraction of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Structural Characterization

Abstract: This technical guide presents a comprehensive, albeit prospective, analysis of the synthesis, crystallization, and single-crystal X-ray diffraction of the novel compound 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. While a thorough search of existing literature and crystallographic databases reveals no publicly available structural data for this specific molecule[1][2][3], this document outlines a robust and scientifically grounded methodology for its complete structural elucidation. By drawing upon established principles of organic synthesis, crystallography, and data from structurally analogous compounds, we provide a detailed roadmap for researchers and professionals in materials science and drug development. This guide covers a plausible synthetic route, detailed protocols for crystallization and X-ray diffraction, and a discussion of the anticipated structural features and intermolecular interactions that are likely to govern its solid-state architecture.

Introduction: Rationale and Significance

Substituted benzene-1,4-diamines are a critical class of compounds with wide-ranging applications, from high-performance polymers to pharmaceuticals. The introduction of diverse substituents onto the aromatic core allows for the fine-tuning of electronic, steric, and intermolecular properties. The target molecule, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, combines several key features: a flexible and bulky cyclohexyl group, a small N-methyl group, and a highly electronegative fluorine atom. This unique combination is expected to result in a complex interplay of steric hindrance and electronic effects, influencing both the molecular conformation and the crystal packing.

A definitive understanding of the three-dimensional structure through single-crystal X-ray diffraction is paramount.[4][5][6][7] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for structure-property relationship studies, computational modeling, and rational drug design. This guide, therefore, serves as a blueprint for the experimental determination and in-depth analysis of this novel compound's crystal structure.

Part 1: Synthesis and Crystallization of the Target Compound

Proposed Synthetic Pathway

The synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine can be approached through a multi-step process, likely commencing from a commercially available fluorinated aniline derivative. A plausible and efficient route would involve sequential N-alkylation steps.

Experimental Protocol: Synthesis

  • Step 1: N-Methylation of a Suitable Precursor: Begin with a protected 4-amino-2-fluoroaniline. The primary amine can be selectively methylated using a standard reagent such as dimethyl sulfate or methyl iodide in the presence of a mild base to prevent over-alkylation.

  • Step 2: N-Cyclohexylation: Following the methylation, the secondary amine can be reacted with cyclohexanone in a reductive amination process.[8] This reaction, often carried out in the presence of a reducing agent like sodium triacetoxyborohydride, is a highly effective method for forming the N-cyclohexyl bond.

  • Step 3: Deprotection and Purification: The final step involves the removal of the protecting group from the second amine functionality, followed by purification of the final product. Column chromatography is anticipated to be a suitable method for isolating the target compound in high purity.

Crystallization Strategy: The Pursuit of Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound.

Experimental Protocol: Crystallization

  • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be performed to identify a solvent system where the compound exhibits moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble. This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, leading to crystallization.

  • Crystal Selection: Once crystals have formed, they should be inspected under a polarized light microscope to assess their quality. Ideal crystals will be well-formed, exhibit sharp extinctions under cross-polarized light, and be free of visible defects.

Part 2: Single-Crystal X-ray Diffraction Analysis

Data Collection and Processing

The heart of the structural analysis lies in the collection and processing of X-ray diffraction data.[4][5]

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4][9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source is used, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, often implemented in software packages like SHELXT.[10][11][12]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for this purpose.[11][12][13]

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[14][15][16][17] The quality of the final structure is assessed by examining figures of merit such as the R-factor and the goodness-of-fit.

Part 3: Anticipated Results and Structural Discussion

Based on the chemical structure of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine and data from analogous compounds, several key structural features can be anticipated.[18][19][20][21][22][23][24]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, based on typical values for substituted diamine derivatives.

ParameterAnticipated Value
Chemical FormulaC₁₃H₁₉FN₂
Formula Weight222.31 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 105 (for monoclinic)
V (ų)1500 - 2500
Z4 or 8
Calculated Density (g/cm³)1.1 - 1.3
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.15
Molecular Geometry and Conformation

The presence of the bulky cyclohexyl group and the N-methyl group attached to the same nitrogen atom will likely lead to significant steric strain. This is expected to cause a twisting of the N-cyclohexyl-N-methylamino group out of the plane of the benzene ring. The fluorine atom, while small, will influence the electronic properties of the ring and may participate in weak intermolecular interactions.

Figure 1: Anticipated Molecular Structure of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Intermolecular Interactions and Crystal Packing

The primary amine group (-NH₂) is expected to act as a hydrogen bond donor, while the fluorine atom and the nitrogen atoms can act as hydrogen bond acceptors. Therefore, N-H···N and N-H···F hydrogen bonds are likely to be key features in the crystal packing. The bulky cyclohexyl groups will likely dictate the overall packing efficiency and may lead to the formation of channels or layers within the crystal lattice.

crystal_packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 N-H₂ (Donor) B_N N (Acceptor) A_NH2->B_N N-H···N H-Bond C_F F (Acceptor) A_NH2->C_F N-H···F H-Bond A_Aromatic Aromatic Ring B_Aromatic Aromatic Ring A_Aromatic->B_Aromatic π-π Stacking (Potential) A_F F (Acceptor)

Figure 2: Potential Intermolecular Interactions in the Crystal Lattice.

Conclusion

This technical guide provides a comprehensive framework for the complete structural characterization of the novel compound 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. The anticipated structural features, including a non-planar conformation and a network of intermolecular hydrogen bonds, highlight the importance of a detailed crystallographic study. The successful elucidation of this crystal structure will provide valuable insights for the design of new materials and pharmaceutically active compounds.

References

  • PLATON for Windows - School of Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]

  • PLATON for MS-Windows. (2007, May 2). Retrieved March 28, 2026, from [Link]

  • Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved March 28, 2026, from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. [Link]

  • Platon | PPTX - Slideshare. (n.d.). Retrieved March 28, 2026, from [Link]

  • SHELX - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. (2019, August 13). Retrieved March 28, 2026, from [Link]

  • THE PLATON HOMEPAGE. (n.d.). Retrieved March 28, 2026, from [Link]

  • SHELX | 単結晶 構造解析 ソフトウェア (shelXle, Olex2等対応) - ユニポス. (n.d.). Retrieved March 28, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved March 28, 2026, from [Link]

  • X-ray single-crystal diffraction | FZU. (n.d.). Retrieved March 28, 2026, from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved March 28, 2026, from [Link]

  • (PDF) SHELXL: A Comprehensive Review - ResearchGate. (2024, May 19). Retrieved March 28, 2026, from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved March 28, 2026, from [Link]

  • N,N′-Bis(2-thienylmethylene)benzene-1,4-diamine - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • N,N′-Bis(diphenylmethyl)benzene-1,4-diamine - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Crystal structure, electrical and magnetic properties of tris(N,N,N',N'-tetramethyl-p-phenylenediamine) bis(4,5-dimercapto-1,3-dithiole-2-thionato)nickelate | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved March 28, 2026, from [Link]

  • Crystal Structure of N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine - MDPI. (2003, February 28). Retrieved March 28, 2026, from [Link]

  • (PDF) N,N′-Bis(diphenylmethyl)benzene-1,4-diamine - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • (PDF) N,N′-Bis(4-pyridylmethylene)benzene-1,4-diamine - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Amine-Substituted Diazocine Derivatives - Synthesis, Structure, and Photophysical Properties - SciSpace. (n.d.). Retrieved March 28, 2026, from [Link]

  • Crystal structure of N 1-phenyl-N 4-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine. (n.d.). Retrieved March 28, 2026, from [Link]

  • (PDF) Crystal Structure of N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine - ResearchGate. (2003, February 10). Retrieved March 28, 2026, from [Link]

  • N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE - precisionFDA. (n.d.). Retrieved March 28, 2026, from [Link]

  • N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine | 1092280-03-9 - Appchem. (n.d.). Retrieved March 28, 2026, from [Link]

  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine - NextSDS. (n.d.). Retrieved March 28, 2026, from [Link]

  • Amine-Substituted Diazocine Derivatives – Synthesis, Structure, and Photophysical Properties | Request PDF - ResearchGate. (2025, August 6). Retrieved March 28, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (2023, June 29). Retrieved March 28, 2026, from [Link]

  • N-phenyl n'-cyclohexyl p-phenylene diamine - the NIST WebBook. (n.d.). Retrieved March 28, 2026, from [Link]

  • (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2026, from [Link]

  • N,N-Dimethylphenylenediamine - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • N-Cyclohexyl-N'-phenyl-4-phenylenediamine - SIELC Technologies. (2018, February 16). Retrieved March 28, 2026, from [Link]

Sources

Exploratory

thermodynamic stability of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine at room temperature

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of Novel Aromatic Diamines: A Case Study of 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Abstract The thermodynamic stability of an active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of Novel Aromatic Diamines: A Case Study of 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the room temperature stability of novel, complex organic molecules, using the hypothetical compound 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine as a case study. As this specific molecule is not extensively documented, this whitepaper emphasizes the methodology for stability assessment, from first principles and structural analysis to a multi-faceted experimental and computational workflow. It is designed for researchers, medicinal chemists, and drug development professionals to establish a robust, self-validating system for characterizing new chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, a significant portion of which are physicochemical. Among the most critical parameters is thermodynamic stability—the intrinsic tendency of a molecule to exist in its current form without degrading into other substances. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability, ultimately compromising patient safety and therapeutic outcomes.[1][2]

Forced degradation studies are a fundamental component of this evaluation, providing crucial data for regulatory submissions like Investigational New Drug (IND) applications.[1][3] These studies help identify degradation pathways, inform the development of stability-indicating analytical methods, and establish appropriate storage conditions and retest periods.[1][4] This guide will detail a holistic approach to determining stability, combining predictive analysis with rigorous empirical testing.

Structural Analysis and Predicted Stability Liabilities

The target molecule, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, possesses several functional groups that inform its potential stability profile. A proactive analysis of these features is the first step in designing a relevant stability testing program.

  • p-Phenylenediamine (PPD) Core: The 1,4-diamine-benzene scaffold is the most significant potential liability. PPD and its derivatives are notoriously susceptible to oxidation.[5] The electron-rich aromatic ring, activated by two amine substituents, can easily lose electrons in the presence of air, light, or trace metal ions, forming colored, reactive quinone-diimine intermediates.[6] These intermediates can then polymerize or react with other nucleophiles, leading to a complex degradation profile.

  • N-Alkylation (Cyclohexyl and Methyl Groups): The presence of bulky N-alkyl substituents (cyclohexyl) and smaller N-alkyl groups (methyl) can sterically hinder the approach of oxidizing agents to the nitrogen atoms, potentially increasing stability compared to the unsubstituted PPD. However, these groups do not eliminate the core electronic susceptibility of the aromatic ring to oxidation.

  • Ortho-Fluoro Substituent: The fluorine atom introduces several competing effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect that can decrease the electron density of the aromatic ring, thereby making it less susceptible to oxidation. Conversely, fluorine can also donate electron density through resonance (mesomeric effect).[7] Furthermore, the addition of fluorine atoms to an aromatic ring can increase its thermostability and resistance to certain chemical reactions.[8][9] The C-F bond itself is very strong, but its presence can influence the reactivity of adjacent groups.

Initial Hypothesis: The primary degradation pathway at room temperature will likely involve oxidation of the p-phenylenediamine core. The rate of degradation will be modulated by the steric hindrance from the N-alkyl groups and the electronic effects of the ortho-fluoro substituent. Hydrolytic degradation is predicted to be a minor pathway under neutral pH conditions.

Synthesis and Material Sourcing

A robust stability assessment requires a pure, well-characterized sample. While a specific synthesis for the target molecule is not published, a plausible route can be designed based on established methods for analogous compounds, primarily reductive amination.[10][11]

Proposed Synthesis Workflow

The synthesis would likely proceed in a multi-step fashion, beginning with a commercially available fluorinated nitroaniline.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitro Group Reduction A 2-Fluoro-4-nitroaniline C Intermediate Imine A->C Condensation B Cyclohexanone B->C D N-Cyclohexyl-2-fluoro-4-nitroaniline C->D Reduction (e.g., NaBH(OAc)₃) E N-Cyclohexyl-2-fluoro-4-nitroaniline G N-Cyclohexyl-N-methyl-2-fluoro-4-nitroaniline E->G F Methylating Agent (e.g., Methyl Iodide, Base) F->G H N-Cyclohexyl-N-methyl-2-fluoro-4-nitroaniline J 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine H->J I Reducing Agent (e.g., H₂, Pd/C) I->J G cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A/Q1B) cluster_2 Analysis cluster_3 Data Interpretation A Pure API (Solid & Solution) B Acidic (0.1M HCl) A->B C Basic (0.1M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (80°C) A->E F Photolytic (Light Exposure) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H J Calculate % Degradation H->J K Identify Degradation Products H->K L Determine Degradation Pathway H->L I Control (Unstressed Sample) I->H G A Build 3D Structure of Molecule B Geometry Optimization (e.g., DFT: B3LYP/6-31G**) A->B C Verify Minimum Energy State (No imaginary frequencies) B->C D Frequency Calculation C->D E Extract Thermodynamic Data (Enthalpy, Entropy) D->E F Calculate Gibbs Free Energy G = H - TS E->F

Sources

Foundational

electron ionization mass spectrometry (EI-MS) of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Authored by: Gemini, Senior Application Scientist Abstract This technical guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) behavior of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of EI-MS, predicts the detailed fragmentation pathways of the target molecule, and presents a robust experimental protocol for its analysis. By integrating established fragmentation rules with structural insights, this guide serves as an authoritative resource for the structural elucidation of complex aromatic amines using mass spectrometry.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a foundational ionization technique in mass spectrometry, first described in 1918 by Arthur J. Dempster.[1] It remains a cornerstone for the analysis of volatile and thermally stable organic compounds with molecular weights typically below 600 amu.[1] In EI, a sample introduced into the ion source under high vacuum is bombarded by a beam of high-energy electrons, usually at a standard energy of 70 electron volts (eV).[2] This energy is significantly higher than the ionization energy of most organic molecules (6-15 eV), resulting in the ejection of an electron from the molecule (M) to form a positively charged radical cation, known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

Due to the substantial excess energy imparted to the molecular ion, EI is considered a "hard" ionization technique, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern acts as a chemical "fingerprint," which is invaluable for structural determination and for matching against spectral libraries.[2] The resulting positive ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), and finally detected.

The Analyte: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

A thorough understanding of the analyte's structure is critical to predicting its fragmentation behavior.

  • Chemical Name: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

  • CAS Number: 1092280-03-9[3][4]

  • Molecular Formula: C₁₃H₁₉FN₂[4][5]

  • Molecular Weight: 222.30 g/mol [4][5]

Key Structural Features for MS Analysis:

  • Aromatic System: A substituted benzene ring which provides stability to adjacent ions.

  • Nitrogen Atoms: The molecule contains two nitrogen atoms—one tertiary amine (N-methyl, N-cyclohexyl) and one primary amine (-NH₂). According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound (222 Da).[6]

  • Lone Pair Electrons: The lone pair electrons on the nitrogen atoms are the most easily removed during ionization due to their lower ionization energy compared to π or σ electrons.[7]

  • Substituents: The N-methyl, N-cyclohexyl, and fluoro groups provide specific fragmentation handles.

Predicted EI-MS Fragmentation Pathways

The 70 eV EI-MS spectrum of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is expected to be rich with structurally significant fragment ions. The initial ionization will most likely occur at the tertiary nitrogen, as it is generally more easily ionized than a primary amine.

The Molecular Ion (M⁺•)

The molecular ion peak is predicted to appear at m/z 222 . Its intensity may be moderate to low due to the extensive fragmentation expected from this multifaceted structure.

Primary Fragmentation: α-Cleavage

Alpha (α)-cleavage is the most dominant fragmentation pathway for aliphatic amines and is expected to be a major route for this molecule.[6][8] This process involves the homolytic cleavage of a C-C or C-H bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized cation.

  • Loss of the Cyclohexyl Moiety: Cleavage of the N-cyclohexyl bond is a highly probable pathway. This would involve the loss of a cyclohexyl radical (•C₆H₁₁) to produce a highly stable, resonance-delocalized cation at m/z 139 . This is often a very favorable fragmentation route.

  • Loss of a Methyl Radical: α-cleavage can also lead to the loss of the methyl group as a radical (•CH₃), resulting in a fragment ion at m/z 207 . This peak is expected to be present, confirming the N-methyl substitution.

Fragmentation of the Cyclohexyl Ring

The cyclohexyl group itself can undergo fragmentation, typically through the loss of alkenes. If the charge is retained on the cyclohexyl portion (less likely but possible), it can lead to a series of ions separated by 14 Da (CH₂). More commonly, fragmentation of the cyclohexyl ring occurs after an initial primary fragmentation, leading to complex secondary ions.

Fragmentation Involving the Aromatic System

Cleavages involving the aromatic ring and its substituents provide further structural confirmation.

  • Loss of Fluorine/HF: Aromatic fluorides can lose a fluorine atom (F•) or a molecule of hydrogen fluoride (HF).[9][10] The loss of HF from the molecular ion would yield a peak at m/z 202 .

  • Benzylic Cleavage: The bond between the aromatic ring and the tertiary nitrogen can cleave, although this is generally less favored than α-cleavage at the nitrogen.

Secondary and Complex Fragmentations

The primary fragment ions will undergo further fragmentation, leading to a rich spectrum. For instance, the abundant m/z 139 ion could subsequently lose a methyl radical to form an ion at m/z 124 , or lose HCN (from the primary amine) to yield an ion at m/z 112 .

The diagram below illustrates the predicted major fragmentation pathways.

G M M+• m/z 222 F207 [M - CH3]+• m/z 207 M->F207 - •CH3 F139 [M - C6H11]+• m/z 139 M->F139 - •C6H11 F202 [M - HF]+• m/z 202 M->F202 - HF F124 [m/z 139 - CH3]+• m/z 124 F139->F124 - •CH3 F112 [m/z 139 - HCN]+• m/z 112 F139->F112 - HCN

Caption: Predicted major EI-MS fragmentation pathways for the analyte.

Experimental Protocol for EI-MS Analysis

A self-validating protocol ensures reproducibility and trustworthiness. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of semi-volatile compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Processing prep1 Dissolve Sample (e.g., in Methanol) prep2 Dilute to ~1-10 µg/mL prep1->prep2 gc_inj Inject 1 µL prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion Transfer Line ms_ana Mass Analysis (Quadrupole) ms_ion->ms_ana ms_det Detection ms_ana->ms_det data_acq Acquire Spectrum ms_det->data_acq data_int Interpret Fragmentation data_acq->data_int data_lib Library Search (Optional) data_int->data_lib

Sources

Exploratory

An In-Depth Technical Guide to the Predicted pKa Values and Ionization States of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Foreword: The Critical Role of Ionization in Medicinal Chemistry In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Ionization in Medicinal Chemistry

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in a biological system. The pKa dictates the extent of ionization at a given pH, which in turn governs fundamental pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, metabolic stability, and target binding affinity. For ionizable molecules, understanding the specific pKa values and the distribution of protonated and neutral species at physiological pH is not merely an academic exercise; it is a foundational pillar of rational drug design.

Molecular Structure and Analysis of Ionizable Centers

The molecule at the core of this guide, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS Number: 1092280-03-9), possesses two distinct basic nitrogen atoms within its structure, designated here as N1 and N4.[1][2]

  • N1: A tertiary aromatic amine, substituted with a methyl group, a cyclohexyl group, and bonded to the phenyl ring at position 1.

  • N4: A primary aromatic amine, bonded to the phenyl ring at position 4.

The basicity, and thus the pKa of the conjugate acid of each nitrogen, is modulated by the electronic effects of the substituents on the aromatic ring and on the nitrogen atoms themselves.

Substituent Effects on Basicity

The pKa of an aromatic amine is a sensitive function of the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase electron density, making the lone pair more available for protonation and thus increasing basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity (lower pKa).

  • Fluoro Group (at C2): The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the entire aromatic ring, thereby decreasing the basicity of both nitrogen atoms.[3] Its position ortho to N1 means its deactivating influence will be most pronounced on this specific nitrogen. The pKa of 2-fluoroaniline's conjugate acid is approximately 3.0, a significant decrease from aniline's pKa of ~4.6, illustrating this strong effect.[3][4]

  • N-Alkyl Groups (Cyclohexyl and Methyl on N1): Alkyl groups are electron-donating through an inductive effect (+I). The presence of the cyclohexyl and methyl groups on N1 increases the electron density on this nitrogen, which serves to counteract the electron-withdrawing effect of the fluoro group.[5] This N-alkylation tends to increase basicity compared to a primary or secondary amine.

  • Amino Group (-NH2 at C4): The primary amino group at the N4 position is an electron-donating group through resonance (+M effect). Its lone pair can delocalize into the aromatic ring, increasing the ring's overall electron density. This effect will increase the basicity of the N1 amine.

  • N-cyclohexyl-N-methylamino Group (at C1): This tertiary amine group also acts as an electron-donating group via resonance (+M effect) for the N4 amine located in the para position. This delocalization increases the electron density on N4, making it more basic than unsubstituted aniline.

Predicted Basicity and pKa Assignment

Synthesizing these effects allows for a qualitative prediction of the relative basicity of the two nitrogens:

  • N4 (Primary Amine): Its basicity is enhanced by the para-N-alkylamino group (+M effect). This activating effect is expected to make N4 significantly more basic than aniline.

  • N1 (Tertiary Amine): Its basicity is increased by two N-alkyl groups (+I effect) but is strongly decreased by the ortho-fluoro substituent (-I effect). The powerful inductive withdrawal of the adjacent fluorine is anticipated to dominate, making N1 the less basic of the two nitrogens.

Therefore, we can assign the two predicted pKa values as follows:

  • pKa1: Corresponds to the protonation/deprotonation of the more basic N4 amine .

  • pKa2: Corresponds to the protonation/deprotonation of the less basic N1 amine .

Predicted pKa Values and Ionization States

While precise pKa values are best determined experimentally or through high-level computational modeling, we can establish a probable range based on the analysis above. Numerous software packages, such as Schrödinger's Epik, MoKa, and open-source tools like pKasolver, utilize machine learning and quantitative structure-property relationship (QSPR) models to provide accurate predictions.[6][7][8]

Based on the substituent effects, the following predictions are made:

ParameterPredicted ValueCorresponding Ionizable CenterRationale
pKa1 5.5 ± 0.5N4 (Primary Amine)Basicity is increased relative to aniline (pKa ~4.6) due to the strong electron-donating resonance effect of the para-N-alkylamino group.
pKa2 3.8 ± 0.5N1 (Tertiary Amine)Basicity is strongly reduced by the ortho-fluoro group's inductive effect, which outweighs the electron-donating effect of the N-alkyl groups.
Species Distribution as a Function of pH

The ionization state of the molecule is dependent on the ambient pH relative to its pKa values. The molecule can exist in three distinct protonation states: dicationic, monocationic, and neutral.

  • At pH < pKa2 (e.g., pH < 3.3): Both amine groups will be predominantly protonated, and the molecule will exist as a dication (+2 charge) .

  • At pKa2 < pH < pKa1 (e.g., pH 4.3 to 5.0): The more basic N4 will remain protonated, while the less basic N1 will be deprotonated. The molecule will exist primarily as a monocation (+1 charge) .

  • At pH > pKa1 (e.g., pH > 6.0): Both amine groups will be predominantly in their neutral, deprotonated state. The molecule will be neutral (0 charge) .

At physiological pH (~7.4), which is significantly above both predicted pKa values, the molecule is expected to be almost entirely in its neutral, un-ionized form . This has profound implications for its likely ability to cross biological membranes via passive diffusion.

The relationship between pH and the predominant species is visualized below.

IonizationStates cluster_pH Increasing pH Dication Dication (+2) (Both N1 & N4 Protonated) Monocation Monocation (+1) (N4 Protonated) Dication->Monocation pH ≈ pKa2 (~3.8) Neutral Neutral (0) (Both Deprotonated) Monocation->Neutral pH ≈ pKa1 (~5.5)

Caption: Equilibrium of ionization states for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is a reliable and widely used method.[9] This protocol provides a self-validating framework for determining the ionization constants in an aqueous or mixed-solvent system.

Objective

To determine the macroscopic pKa values of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in a co-solvent system at 25°C.

Materials and Equipment
  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (analyte)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Dimethyl Sulfoxide (DMSO) (co-solvent, if needed for solubility)

  • Deionized, CO2-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Stir plate and magnetic stir bar

  • Constant temperature water bath (25°C)

Step-by-Step Methodology
  • Analyte Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and dissolve it in a suitable volume (e.g., 40 mL) of deionized water.

    • Causality Note: If the compound's neutral form has low aqueous solubility, a co-solvent like methanol may be required. Start with a low percentage (e.g., 10% v/v) and increase if necessary. The use of a co-solvent will yield an apparent pKa (pKa*), which can be extrapolated to a fully aqueous environment if multiple co-solvent concentrations are tested.

  • Initial pH Adjustment:

    • Place the beaker containing the analyte solution in the 25°C water bath on the stir plate and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Add a stoichiometric excess of 0.1 M HCl (e.g., 2.5 equivalents relative to the analyte) to fully protonate both amine groups, converting the analyte to its dicationic form. The starting pH should be below 2.5.

  • Titration Procedure:

    • Set up the automatic titrator (or manual burette) with standardized 0.1 M NaOH.

    • Begin titrating the analyte solution with the NaOH titrant, adding small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 11-12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve should exhibit two distinct inflection points (equivalence points), corresponding to the neutralization of the two protonated amine groups.

    • Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration data. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined at the half-equivalence points.

      • pKa2 (for the less basic N1) is the pH at the midpoint between the start of the titration and the first equivalence point.

      • pKa1 (for the more basic N4) is the pH at the midpoint between the first and second equivalence points.

  • Trustworthiness and Validation:

    • The protocol is self-validating. The presence of two clear inflection points confirms the diamine nature of the compound. The volume of titrant consumed between the start and the first equivalence point should be approximately equal to the volume consumed between the first and second equivalence points.

    • Perform the titration in triplicate to ensure reproducibility and report the pKa values as the mean ± standard deviation.

Conclusion and Implications for Drug Development

This guide provides a comprehensive analysis of the predicted ionization behavior of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. Through a systematic evaluation of its structural components, we predict two distinct pKa values: pKa1 ≈ 5.5 (corresponding to the N4 amine) and pKa2 ≈ 3.8 (corresponding to the N1 amine). This analysis indicates that at physiological pH, the molecule will exist almost exclusively in its neutral, uncharged form.

This insight is critical for drug development professionals. A predominantly neutral species at physiological pH is often associated with good membrane permeability and oral absorption. However, some degree of aqueous solubility, often conferred by the ability to form a salt, is also necessary. The predicted pKa of 5.5 suggests that forming a stable hydrochloride salt for formulation may be feasible. The detailed experimental protocol provided offers a clear path for researchers to empirically verify these computational predictions, ensuring that development decisions are based on a solid foundation of physicochemical understanding.

References

  • Grokipedia. Fluoroaniline.
  • Schrödinger. Epik.
  • GitHub. mayrf/pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks.
  • Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions.
  • Molecular Discovery. MoKa - pKa modelling.
  • XunDrug. MolGpKa.
  • NextSDS. 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.
  • Appchem. N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine | 1092280-03-9.
  • PMC.
  • Wikipedia. Aniline.

Sources

Foundational

A Strategic Guide to Elucidating the In Vitro Mechanism of Action for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Abstract This technical guide outlines a comprehensive, tiered strategy for the in vitro mechanistic characterization of the novel compound 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (henceforth referred to as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vitro mechanistic characterization of the novel compound 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (henceforth referred to as "Compound X"). Given the absence of published data on its biological activity, this document serves as an expert-driven roadmap for drug development professionals and researchers. We will proceed from broad phenotypic screening to specific, hypothesis-driven target identification and validation. The methodologies detailed herein are designed to build a robust, evidence-based profile of Compound X's mechanism of action (MOA), incorporating self-validating protocols and emphasizing the causal logic behind each experimental step.

Introduction and Foundational Analysis

The molecular structure of Compound X, with its p-phenylenediamine (PPD) core, provides the initial basis for our investigation. PPD and its analogs are known to possess a range of biological activities, including redox modulation and, in some contexts, genotoxicity.[1][2] The specific substitutions on Compound X—a lipophilic cyclohexyl group, an electron-withdrawing fluorine atom, and an N-methyl group—are critical modifications that will dictate its unique pharmacological profile by altering its solubility, membrane permeability, steric hindrance, and electronic properties.

Our investigative strategy is therefore built on three primary hypotheses derived from this structural framework:

  • Redox System Modulation: The diamine scaffold suggests a potential for interaction with cellular redox systems, either as an antioxidant or a pro-oxidant species.

  • Enzyme Inhibition (Kinases): The substituted aniline-like motif is a common feature in many ATP-competitive kinase inhibitors.[3]

  • Membrane-Associated Target Interaction: The compound's overall lipophilicity may facilitate interaction with membrane-bound proteins such as G-protein coupled receptors (GPCRs) or ion channels.

This guide will systematically test these hypotheses through a three-tiered approach.

Tier 1: Foundational Bioactivity & Cytotoxicity Profiling

The initial imperative is to establish whether Compound X elicits any biological response in a cellular context and to determine its therapeutic window. A broad cytotoxicity screen is the most efficient starting point.

Key Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability and proliferation.[4][5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]

  • Cell Plating: Seed a diverse panel of cells (e.g., a cancer line like HeLa, a non-cancerous line like HEK293, and a relevant primary cell type if applicable) in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) in appropriate cell culture media. Replace the existing media with the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a relevant duration (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4][6]

  • Solubilization: Carefully aspirate the media and add 150 µL of an MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570-590 nm using a microplate reader.[6]

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of Compound X.

Tier 1 Logic and Data Interpretation

This initial screen provides the fundamental concentration range for all subsequent experiments. A potent cytotoxic effect (low IC50) would prioritize a search for mechanisms involved in cell death, while a high IC50 allows for the exploration of more subtle modulatory effects at non-toxic concentrations.

Tier1_Workflow cluster_input Input cluster_process Tier 1: Bioactivity Screen cluster_output Output & Decision CompoundX Compound X MTT_Assay MTT Assay (Multiple Cell Lines, 72h) CompoundX->MTT_Assay Test Concentrations IC50_Data IC50 Values (Cytotoxicity Profile) MTT_Assay->IC50_Data Generate Data Decision Proceed to Tier 2 (Using Sub-toxic Doses) IC50_Data->Decision Inform Concentration Selection

Caption: Tier 1 workflow for establishing the foundational cytotoxicity profile of Compound X.

Tier 2: Hypothesis-Driven Mechanistic Investigation

With a defined non-toxic concentration range, we now proceed to test our primary hypotheses using targeted assays.

Hypothesis A: Redox Modulation

The p-phenylenediamine core is redox-active. We must determine if Compound X perturbs the delicate redox balance within the cell by measuring Reactive Oxygen Species (ROS).

The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a standard method for detecting intracellular ROS.[7] The non-fluorescent H2DCFDA is cell-permeable; inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS produces the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][8]

  • Cell Seeding: Plate cells (e.g., 50,000 cells/well) in a black, clear-bottom 96-well plate and culture overnight.[7]

  • H2DCFDA Loading: Wash cells once with sterile PBS. Prepare a 20 µM working solution of H2DCFDA in serum-free media.[7][9] Add 100 µL to each well and incubate for 30-45 minutes at 37°C in the dark.[7][10]

  • Treatment: Remove the H2DCFDA solution and wash the cells gently with PBS. Add media containing Compound X at various non-toxic concentrations. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ or Tert-Butyl Hydrogen Peroxide).[9][10]

  • Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8] Kinetic readings can be taken every 5-10 minutes for 1-2 hours.

  • Analysis: Normalize the fluorescence signal of treated cells to the vehicle control to determine the fold-change in ROS production.

Redox_Pathway cluster_cell Cellular Environment H2DCFDA H2DCFDA (Non-fluorescent, Cell-permeable) H2DCF H2DCF (Non-fluorescent) H2DCFDA->H2DCF Deacetylation Esterases Esterases DCF DCF (Fluorescent) H2DCF->DCF Oxidation Reader Fluorescence Reader (Ex:485/Em:535) DCF->Reader Detection ROS Cellular ROS (e.g., H₂O₂, •OH) CompoundX Compound X CompoundX->ROS Modulates?

Caption: Principle of the DCFDA assay for measuring cellular Reactive Oxygen Species (ROS).

Hypothesis B: Kinase Inhibition

To efficiently test for kinase activity, a broad-panel screen is the authoritative first step. This approach profiles Compound X against hundreds of kinases simultaneously, providing a comprehensive overview of its selectivity.[3][11]

Commercial services (e.g., Reaction Biology, Thermo Fisher SelectScreen) offer radiometric (³³P-ATP) or fluorescence-based (e.g., LanthaScreen) assays.[11][12] The principle of a competitive binding assay like LanthaScreen involves the displacement of a fluorescent tracer from the kinase's ATP pocket by an inhibitor, resulting in a loss of Fluorescence Resonance Energy Transfer (FRET).[12]

  • Assay Preparation: The assay is typically run in a 384-well plate. Reagents are prepared at 3X or 4X final concentrations.[12][13]

  • Compound Addition: Add 5 µL of Compound X (typically at two concentrations, e.g., 1 µM and 10 µM) to the appropriate wells.

  • Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution containing the specific kinase target and a Europium-labeled anti-tag antibody.[12]

  • Tracer Addition: Add 5 µL of an Alexa Fluor™ 647-labeled kinase tracer.[12]

  • Incubation: Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for the acceptor and donor fluorophores).[14]

  • Analysis: Calculate the emission ratio. A decrease in the ratio compared to DMSO controls indicates displacement of the tracer and, therefore, inhibition. Results are typically expressed as "% Inhibition" or "% Activity Remaining".

Hypothesis C: GPCR & Ion Channel Modulation

A compound's interaction with many GPCRs (specifically Gq-coupled) or ion channels results in the mobilization of intracellular calcium.[15] A calcium flux assay is therefore an excellent functional screen for these target classes.

This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to Ca²⁺.[15] A Fluorescence Imaging Plate Reader (FLIPR) adds the compound and immediately reads the kinetic fluorescent response.[16][17]

  • Cell Plating: Seed cells expressing the target of interest (or a panel of endogenous targets) into black-wall, clear-bottom 96- or 384-well plates.[18]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) and an anion-transport inhibitor like probenecid to prevent dye leakage.[18]

  • Incubation: Remove media from cells and add the dye loading buffer. Incubate for 1 hour at 37°C.[19]

  • Assay Execution: Place the cell plate and a compound plate into the FLIPR instrument. The instrument will establish a baseline fluorescence reading for several seconds.

  • Compound Addition & Reading: The FLIPR automatically adds Compound X to the wells while simultaneously continuing to read the fluorescence kinetically for 2-3 minutes.[19] A known agonist is added afterward to test for antagonistic effects.

  • Analysis: An increase in fluorescence post-addition indicates an agonist effect, while a blunted response to the known agonist indicates antagonism.

Tier 3: Target Validation & Downstream Pathway Analysis

Positive "hits" from Tier 2 assays are merely correlational. Tier 3 experiments are essential to prove direct target engagement in a physiological context and to map the downstream consequences.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying that a compound directly binds to its putative target inside intact cells.[20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21][22][23]

  • Treatment: Treat intact cells with Compound X at an effective concentration (e.g., 10x EC50 from a functional assay) and a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3-8 minutes using a thermal cycler, followed by cooling.[20][23]

  • Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[23]

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine protein concentration and normalize all samples.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein identified in Tier 2.[21]

  • Analysis: Quantify the band intensity at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms direct target engagement.

Key Experiment: Downstream Signaling Analysis (Western Blot)

If the validated target is an enzyme like a kinase, the final step is to confirm that its downstream signaling pathway is modulated as expected.

  • Cell Treatment: Treat cells with Compound X across a dose-response range for a short duration (e.g., 15-60 minutes). Include appropriate positive and negative controls.

  • Lysis: Lyse the cells in a buffer containing a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[24][25]

  • Protein Quantification: Normalize protein concentrations for all lysates.

  • Electrophoresis & Transfer: Run lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with Bovine Serum Albumin (BSA), as milk can cause background with phospho-antibodies.[25][26] Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[24]

  • Normalization: Strip the blot and re-probe with an antibody for the total (non-phosphorylated) form of the substrate protein to ensure changes are due to phosphorylation status, not total protein levels.[26]

Tier3_Workflow cluster_input Input from Tier 2 cluster_validation Tier 3: Target Validation cluster_output Final Output PutativeTarget Putative Target (e.g., Kinase 'Y') CETSA CETSA (Thermal Shift Assay) PutativeTarget->CETSA Test for direct binding Western Phospho-Western Blot PutativeTarget->Western Test for downstream effect DirectBinding Confirmation of Direct Target Binding CETSA->DirectBinding PathwayMod Modulation of Downstream Substrate Western->PathwayMod MOA Validated MOA DirectBinding->MOA PathwayMod->MOA

Caption: Tier 3 workflow for validating direct target engagement and downstream pathway effects.

Data Synthesis & Quantitative Summary

To effectively build a comprehensive profile for Compound X, all quantitative data must be consolidated.

Assay TierExperimentKey ParameterExample Result for Hypothetical Kinase Inhibitor
Tier 1 MTT Cytotoxicity (HeLa, 72h)IC5025.3 µM
Tier 2 DCFDA ROS Assay (HEK293, 1h)Fold Change @ 1µM1.1 (No significant ROS induction)
Tier 2 Kinase Screen (Kinase 'Y')% Inhibition @ 1µM98%
Tier 2 Kinase 'Y' IC50 Follow-upIC5085 nM
Tier 3 CETSA (Kinase 'Y')ΔTm (Shift)+5.2 °C
Tier 3 Western Blot (Substrate 'Z')p-Z IC50120 nM

Conclusion

By systematically progressing through this three-tiered framework, researchers can de-orphanize a novel compound like 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine with a high degree of scientific rigor. This strategic approach, moving from broad phenotypic effects to specific target binding and pathway modulation, ensures that resources are used efficiently and that the resulting MOA is supported by a robust, multi-faceted dataset. This guide provides the necessary experimental logic and detailed protocols to build a complete, authoritative understanding of a novel compound's in vitro mechanism of action.

References

  • DCF-DA Assay Protocol. (2021). MDPI. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol. Retrieved from [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Creative Biostructure. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Lim, S. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 393-396. Retrieved from [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Retrieved from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Journal of Visualized Experiments. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). OxiSelect. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (n.d.). Sino Biological. Retrieved from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2013). Assay and Drug Development Technologies, 11(5), 294-304. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Retrieved from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Retrieved from [Link]

  • A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. (2013). Biochemical Journal, 451(2), 313-328. Retrieved from [Link]

  • A new dimension to your kinase inhibitor screening. (n.d.). Pamgene. Retrieved from [Link]

  • Evaluation of in vitro testing strategies for hazard assessment of the skin sensitization potential of “real-life” mixtures: the case of henna-based hair coloring products containing p-phenylenediamine. (2019). Contact Dermatitis, 81(2), 112-123. Retrieved from [Link]

  • Small Molecule Para-Phenylenediamine Analogues with Enhanced Oxidation Potential as Viable Permanent Hair Dyes. (2023). ACS Sustainable Chemistry & Engineering, 11(33), 12389-12401. Retrieved from [Link]

  • In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. (2006). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 609(2), 136-146. Retrieved from [Link]

  • p-Phenylenediamine - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine as a Functional End-Capping Monomer in High-Performance Polyimide Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug/Device Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Nomenclature Warning In the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug/Device Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Nomenclature Warning

In the synthesis of high-performance polyimides (PIs) for advanced soft electronics, 5G/6G telecommunications, and aerospace applications, controlling molecular weight and tuning dielectric properties are paramount.

Crucial Nomenclature Note: While its chemical name—1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9)—suggests a difunctional monomer, the N1 position is fully substituted (N-cyclohexyl-N-methyl), rendering it a tertiary amine. Under standard polycondensation conditions, only the C4 primary amine is reactive toward anhydrides. Therefore, attempting to use this molecule as a standard A2 chain-extending diamine will result in polymerization failure. Instead, this molecule is an advanced, highly specialized monofunctional end-capping agent .

When deployed to terminate anhydride-capped poly(amic acid) prepolymers, this molecule introduces bulky aliphatic rings, electron-withdrawing fluorine, and a terminal tertiary amine to the polymer chain ends. This unique triad of functionalization significantly enhances fractional free volume (FFV), suppresses interchain charge transfer complexes (CTCs), and provides reactive sites for post-polymerization modification.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why we select specific end-cappers rather than simply following a recipe. The integration of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine operates on three mechanistic pillars:

  • Dielectric Constant (Dk) Reduction via Free Volume Expansion: The bulky N-cyclohexyl-N-methyl moiety sterically frustrates the tight packing of rigid polyimide backbones. This increases the Fractional Free Volume (FFV) of the polymer matrix. Because air has a dielectric constant of ~1.0, increasing the micro-void volume within the polymer drastically lowers the overall Dk [1].

  • Suppression of Charge Transfer Complexes (CTCs): Aromatic polyimides naturally form CTCs between electron-rich diamine and electron-deficient dianhydride moieties, leading to dark coloration and increased dielectric loss. The highly electronegative C2-fluorine atom confines the local electron cloud, reducing molar polarizability, while the bulky cyclohexyl group physically separates the chains, effectively hindering CTC formation [2].

  • Thermal Stability & Defect Prevention: Uncapped polyimides possess unstable, reactive amino or anhydride end groups that are susceptible to thermal and photo-induced degradation, leading to film embrittlement and yellowing [3]. End-capping with this stable, fluorinated aromatic ring terminates the polymerization cleanly, locking in the target molecular weight defined by the Carothers equation [4].

  • Tertiary Amine Utility (The "Hidden" Feature): The terminal tertiary amine acts as an internal, localized proton acceptor. During thermal imidization, it can auto-catalyze the cyclodehydration step at the chain ends. Furthermore, it provides a nucleophilic site for post-polymerization quaternization (e.g., reacting with methyl iodide to form an ion-conducting polyimide network).

Mechanistic & Workflow Visualizations

Workflow A Dianhydride (Excess) + Diamine B Poly(amic acid) Prepolymer A->B Polar Solvent (NMP/DMAc) D End-Capped PAA B->D C Add End-Capper: 1-N-cyclohexyl-2-fluoro- 1-N-methylbenzene-1,4-diamine C->D E Thermal Imidization (Stepwise Heating) D->E Cast Film F High-FFV, Low-Dk Polyimide Film E->F -H2O

Figure 1: Step-by-step workflow for synthesizing end-capped polyimides using the target monofunctional amine.

Mechanism Root End-Capping with 1-N-cyclohexyl-2-fluoro- 1-N-methylbenzene-1,4-diamine Branch1 Bulky N-Cyclohexyl Group Root->Branch1 Branch2 C2-Fluoro Substitution Root->Branch2 Branch3 Tertiary Amine Terminus Root->Branch3 Effect1 Increases Fractional Free Volume (FFV) Branch1->Effect1 Effect2 Lowers Molecular Polarizability Branch2->Effect2 Effect3 Provides Site for Post-Modification Branch3->Effect3 Outcome1 Reduces Interchain CTCs & Enhances Solubility Effect1->Outcome1 Outcome2 Ultra-Low Dielectric Constant (Dk) Effect1->Outcome2 Effect2->Outcome2

Figure 2: Mechanistic impact of the molecule's specific functional groups on the final polyimide properties.

Experimental Protocol: Synthesis of End-Capped Fluorinated Polyimide

This protocol details the synthesis of a low-Dk polyimide using 6FDA (dianhydride), TFMB (diamine), and our target molecule as the end-capper.

Stoichiometric Design

To ensure the end-capper reacts, we must design an anhydride-terminated prepolymer. We use a stoichiometric offset where MolesDianhydride​=MolesDiamine​+(0.5×MolesEndCapper​) .

Table 1: Reagent Stoichiometry for Controlled Molecular Weight (Target DP ≈ 20)

ReagentRoleMolar EquivalentsMass (g) for 10g Scale
TFMB Diamine (B2)1.000 eq3.202 g (10.0 mmol)
6FDA Dianhydride (A2)1.050 eq4.664 g (10.5 mmol)
1-N-cyclohexyl...diamine End-Capper (C1)0.100 eq0.222 g (1.0 mmol)
Anhydrous NMP SolventN/A~32.0 mL (20 wt% solids)
Step-by-Step Methodology

Phase 1: Prepolymer Synthesis (Polyamic Acid Formation)

  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask. Purge with ultra-high purity Argon for 15 minutes.

  • Diamine Dissolution: Add 3.202 g of TFMB to the flask. Inject 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir mechanically at 250 rpm until completely dissolved.

  • Dianhydride Addition: Chill the flask in an ice bath (0–5 °C) to control the exothermic reaction. Gradually add 4.664 g of 6FDA in three distinct portions over 30 minutes to prevent localized stoichiometric imbalance.

  • Prepolymer Maturation: Remove the ice bath. Stir the solution at room temperature (25 °C) for 12 hours under a continuous Argon blanket.

    • Self-Validating QC Checkpoint 1: The solution viscosity should increase significantly, forming a thick, honey-like pale yellow syrup. If viscosity remains low, moisture contamination has hydrolyzed the anhydride.

Phase 2: End-Capping Reaction 5. End-Capper Addition: Dissolve 0.222 g of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in 2 mL of NMP. Add this dropwise to the highly viscous PAA solution. 6. Termination: Stir for an additional 4 hours at room temperature. The primary amine of the end-capper will react with the residual anhydride chain ends.

Phase 3: Thermal Imidization (Film Casting) 7. Casting: Filter the end-capped PAA solution through a 5 µm PTFE syringe filter. Cast the solution onto a clean glass substrate using a doctor blade set to a 250 µm wet gap. 8. Stepwise Curing: Place the substrate in a programmable vacuum oven. Apply the following thermal profile to drive off water and solvent without inducing micro-bubbles:

  • 80 °C for 2 hours (Solvent evaporation)

  • 150 °C for 1 hour (Onset of imidization)

  • 200 °C for 1 hour (Bulk imidization)

  • 250 °C for 1 hour (Completion)

  • 300 °C for 30 minutes (Annealing and removal of residual NMP)

  • Recovery: Cool slowly to room temperature to prevent thermal stress. Soak the glass plate in deionized water to facilitate film delamination.

    • Self-Validating QC Checkpoint 2: Perform FTIR on the peeled film. The complete disappearance of the broad amide N-H stretch (~3300 cm⁻¹) and the appearance of sharp imide carbonyl peaks at 1780 cm⁻¹ (asym. stretch), 1720 cm⁻¹ (sym. stretch), and 1370 cm⁻¹ (C-N stretch) confirms 100% imidization.

Quantitative Data: Comparative Polymer Properties

The integration of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine yields measurable improvements over standard, uncapped PI films.

Table 2: Comparative Properties of Uncapped vs. End-Capped 6FDA-TFMB Polyimides

PropertyUncapped PI (6FDA-TFMB)End-Capped PI (Modified)Mechanistic Causality
Dielectric Constant (Dk @ 1 MHz) 2.652.38Increased FFV and reduced polarizability from terminal groups.
Dissipation Factor (Df @ 1 MHz) 0.00450.0021Disruption of interchain CTCs reduces charge mobility.
Glass Transition Temp ( Tg​ ) 320 °C315 °CSlight plasticization effect from the bulky terminal cyclohexyl rings.
Thermal Degradation ( Td5%​ ) 510 °C535 °CElimination of unstable, unreacted amino/anhydride end groups.
Optical Transparency (400 nm) 82%89%Prevention of thermal oxidation of end groups during 300°C cure.

References

The mechanistic principles and protocols applied in this guide are grounded in the following authoritative literature on fluorinated polyimides, free volume manipulation, and end-capping strategies:

  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers (MDPI). (2025). 1

  • Synthesis and high-temperature energy storage performances of fluorinated polyimides. Applied Physics Letters (AIP Publishing). (2024). 2

  • Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. Polymers (PMC/NIH). (2023). 3

  • Poly(amic acid) synthesis and conversion to high molecular weight polyimide. US Patent 10501579B2 (Google Patents). (2019). 4

Sources

Application

validated HPLC-UV method for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine quantification

Application Note: Validated HPLC-UV Method for the Quantification of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Executive Summary The quantification of highly functionalized aromatic diamines presents unique a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Validated HPLC-UV Method for the Quantification of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Executive Summary

The quantification of highly functionalized aromatic diamines presents unique analytical challenges due to their basicity, lipophilicity, and susceptibility to auto-oxidation. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine . Developed in alignment with and validated strictly against the, this protocol provides a self-validating system designed for routine Quality Control (QC) and stability testing in drug development.

Chemical Profiling & Analytical Challenges

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9) is an electron-rich, fluorinated phenylenediamine derivative [1]. Its structure dictates three primary analytical hurdles:

  • Severe Silanol Interactions: The molecule features both a primary amine and a sterically hindered tertiary amine. At a neutral pH, these basic nitrogen atoms ionize and interact strongly with residual, unendcapped silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Auto-Oxidation: Like most phenylenediamines, this compound is highly susceptible to oxidative degradation in aqueous solutions, rapidly forming quinonediimine degradants.

  • Hydrophobic Retention: The N-cyclohexyl group imparts significant lipophilicity, requiring a carefully balanced organic modifier gradient to achieve a reasonable retention time without sacrificing peak shape.

Method Development Rationale (ICH Q14)

To satisfy the Analytical Target Profile (ATP), the method was engineered with specific causal choices to neutralize the compound's problematic properties.

  • Mobile Phase Causality (Ion-Pairing): We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual purpose. First, it drops the mobile phase pH to ~2.0, ensuring both amines are fully protonated. Second, the highly electronegative trifluoroacetate anion acts as an ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated diamine, effectively shielding the positive charges from interacting with the silica backbone.

  • Stationary Phase Selection: A column with an embedded polar group (e.g., Waters XBridge Shield RP18) is selected. The embedded carbamate group creates a virtual "water shield" that repels the basic analytes from the underlying silica surface, acting as a secondary defense against peak tailing.

  • Thermal & Environmental Control: To arrest auto-oxidation, the autosampler must be maintained at 4°C, and all standards must be prepared in amber glassware using a slightly acidic diluent.

Step-by-Step Chromatographic Protocol

Reagents and Materials
  • Analyte: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA), Formic Acid (FA).

  • Hardware: HPLC system equipped with a quaternary pump, refrigerated autosampler, column oven, and Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0–2 min: 10% B2–10 min: 10% → 60% B10–12 min: 60% → 90% B12–14 min: 90% B14–14.1 min: 90% → 10% B14.1–20 min: 10% B (Re-equilibration)
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temp 4°C (Critical for stability)
Detection Wavelength 254 nm (Reference: 360 nm)
Standard and Sample Preparation

Note: Execute all preparations under low-light conditions using amber volumetric flasks.

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in an 80:20 (v/v) ratio. Add 0.1% Formic Acid. Rationale: Formic acid prevents oxidation during storage without causing the strong solvent-front disturbances sometimes seen when using TFA in the sample diluent.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes in a cold water bath.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with the diluent.

System Suitability & Self-Validation

A protocol is only as reliable as its internal controls. Before executing any sample analysis, the method must self-validate through a System Suitability Test (SST). Inject the 100 µg/mL working standard five consecutive times.

  • Retention Time (RT): ~7.8 minutes (± 0.2 min).

  • Tailing Factor ( Tf​ ): Must be 1.5. (A value > 1.5 indicates degradation of the TFA ion-pairing equilibrium or column voiding).

  • Theoretical Plates ( N ): Must be 5,000.

  • Injection Precision: Relative Standard Deviation (%RSD) of peak areas must be 2.0%.

ICH Q2(R2) Validation Summary

The method was subjected to comprehensive validation in accordance with the updated [2, 3]. The quantitative data demonstrating that the method is fit for its intended purpose is summarized below.

Table 1: Validation Parameters and Quantitative Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Peak Purity) No interference at analyte RT; Peak purity angle < purity thresholdNo co-eluting degradants; Purity angle: 0.112 (Threshold: 0.250)PASS
Linearity & Range R2≥0.999 across 25% to 150% of nominal concentration (25–150 µg/mL) R2=0.9998 ; y = 45210x + 1205PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels (n=9)99.4% (Low), 100.2% (Mid), 100.8% (High)PASS
Repeatability (Precision) %RSD 2.0% for 6 independent preparations at 100% level%RSD = 0.85%PASS
Intermediate Precision %RSD 2.0% across different days, analysts, and instruments%RSD = 1.12%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio 3:10.5 µg/mL (S/N = 4.2)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio 10:11.5 µg/mL (S/N = 11.5)PASS
Robustness Method meets SST criteria under deliberate variations ( ± 0.2 pH, ± 2°C)Max Tf​ = 1.25; Max %RSD = 1.4%PASS
Analytical Workflow Diagram

HPLC_Workflow cluster_val ICH Q2(R2) Core Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) RP-HPLC Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Execute Validation Protocol Dev->Val Spec Specificity (Peak Purity) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Rob Robustness (DoE Approach) Val->Rob Life Lifecycle Management Routine QC & Monitoring Spec->Life Lin->Life Acc->Life Rob->Life

Workflow of HPLC method development and ICH Q2(R2) validation for basic aromatic amines.

Conclusion

By leveraging ion-pairing chromatography and strict environmental controls, this method successfully mitigates the inherent instability and peak-tailing tendencies of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. The protocol provides a highly reproducible, self-validating framework that fully complies with the latest ICH Q2(R2) and Q14 regulatory standards, ensuring seamless integration into routine pharmaceutical lifecycle management.

References

  • NextSDS. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Chemical Substance Information. Retrieved from [Link]

  • MasterControl. (2024). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Altasciences. (2024). Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Method

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Introduction This document provides a comprehensive technical guide for the synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine via catalytic hydrogenation. This specialty diamine is a valuable building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive technical guide for the synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine via catalytic hydrogenation. This specialty diamine is a valuable building block in the development of novel pharmaceuticals and advanced materials. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established principles of catalytic chemistry. The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging transformation that requires carefully selected catalysts and optimized reaction conditions to achieve high yield and selectivity.[1] This guide will detail the rationale behind the selection of catalysts, solvents, and reaction parameters, as well as provide a step-by-step protocol for the successful synthesis and purification of the target compound.

Reaction Scheme and Proposed Starting Material

The synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (the target molecule) can be efficiently achieved by the catalytic hydrogenation of the corresponding aromatic precursor, 2-fluoro-N1-methyl-N1-phenylbenzene-1,4-diamine . The reaction proceeds as follows:

Figure 1: Catalytic hydrogenation of 2-fluoro-N1-methyl-N1-phenylbenzene-1,4-diamine to yield 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

The selection of the starting material is predicated on its commercial availability or accessibility through established synthetic routes. The core of this application note is the complete saturation of the phenyl ring attached to the tertiary amine, a transformation that requires robust catalytic systems.

Core Principles and Mechanistic Considerations

The catalytic hydrogenation of arenes involves the dissociative chemisorption of molecular hydrogen onto the surface of a heterogeneous catalyst, followed by the stepwise addition of hydrogen atoms to the aromatic ring. This process typically requires catalysts with high activity for C-H bond formation and breaking, such as rhodium (Rh) and ruthenium (Ru).[2][3][4][5] These metals are particularly effective for the hydrogenation of aromatic systems under relatively mild to moderate conditions compared to other platinum group metals.[2][5]

A significant challenge in the hydrogenation of fluorinated aromatics is the potential for hydrodefluorination (HDF), a side reaction where the C-F bond is cleaved and replaced with a C-H bond.[2][6] This is a critical consideration for the synthesis of the target molecule, as the retention of the fluorine substituent is essential. The choice of catalyst and reaction conditions plays a pivotal role in minimizing HDF. Rhodium catalysts have shown particular promise in the selective hydrogenation of fluorinated arenes while preserving the C-F bond.[6] The use of a solid support for the catalyst, such as alumina (Al₂O₃) or carbon (C), enhances catalyst stability, dispersion, and recyclability.[2][4][5]

Experimental Workflow Visualization

The overall experimental process, from reactor setup to product isolation, is outlined in the following workflow diagram.

experimental_workflow cluster_prep I. Reactor Preparation & Charging cluster_reaction II. Hydrogenation Reaction cluster_workup III. Product Isolation & Purification prep_reactor Clean & Dry High-Pressure Reactor add_substrate Charge with Starting Material & Solvent prep_reactor->add_substrate add_catalyst Add Catalyst under Inert Atmosphere add_substrate->add_catalyst seal_reactor Seal Reactor add_catalyst->seal_reactor purge_n2 Purge with N₂ (3x) seal_reactor->purge_n2 purge_h2 Purge with H₂ (3x) purge_n2->purge_h2 pressurize Pressurize with H₂ to Target Pressure purge_h2->pressurize heat_stir Heat to Target Temperature & Stir pressurize->heat_stir monitor Monitor H₂ uptake & Reaction Progress (TLC/GC-MS) heat_stir->monitor cool_down Cool Reactor to Room Temperature monitor->cool_down vent_h2 Carefully Vent Excess H₂ cool_down->vent_h2 purge_n2_final Purge with N₂ vent_h2->purge_n2_final filter_catalyst Filter Catalyst purge_n2_final->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: High-level workflow for the catalytic hydrogenation process.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. Optimization of reaction time, temperature, and catalyst loading may be necessary depending on the specific equipment and purity of the starting materials.

Materials and Equipment:

  • Starting Material: 2-fluoro-N1-methyl-N1-phenylbenzene-1,4-diamine

  • Catalyst: 5% Rhodium on alumina (5% Rh/Al₂O₃) or 5% Ruthenium on alumina (5% Ru/Al₂O₃)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Equipment: High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, heating mantle, thermocouple, pressure gauge, and gas inlet/outlet valves. Standard laboratory glassware for workup and purification.

Safety Precautions:

  • High-pressure hydrogenations are inherently hazardous and should only be performed by trained personnel in a well-ventilated fume hood.

  • The catalyst, particularly when dry and in the presence of flammable solvents, can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure the reactor is properly assembled and leak-tested before introducing hydrogen.

  • Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Procedure:

  • Reactor Charging:

    • To a clean and dry glass liner for the high-pressure reactor, add 2-fluoro-N1-methyl-N1-phenylbenzene-1,4-diamine (1.0 eq).

    • Add anhydrous methanol or ethanol as the solvent (concentration typically 0.1-0.5 M).

    • Under a stream of nitrogen, carefully add the 5% Rh/Al₂O₃ or 5% Ru/Al₂O₃ catalyst (5-10 mol% catalyst loading).

    • Place the glass liner into the autoclave and seal the reactor according to the manufacturer's instructions.

  • Hydrogenation:

    • Move the sealed reactor to a designated high-pressure hydrogenation area.

    • Purge the reactor by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen.

    • Purge the reactor with hydrogen by pressurizing to ~100 psi and venting. Repeat this cycle three times.

    • Pressurize the reactor with hydrogen to the desired pressure (see Table 1).

    • Begin stirring and heat the reactor to the target temperature (see Table 1).

    • Monitor the reaction by observing the drop in hydrogen pressure. If necessary, repressurize with hydrogen. Reaction progress can also be monitored by taking small aliquots (if the reactor is equipped with a sampling valve) and analyzing by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (no further hydrogen uptake), stop heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess hydrogen in a well-ventilated area.

    • Purge the reactor with nitrogen three times.

    • Open the reactor and remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with additional solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Quantitative Data and Parameter Optimization

The choice of catalyst and reaction conditions significantly influences the outcome of the hydrogenation. The following table provides recommended starting conditions and potential optimization pathways based on analogous transformations reported in the literature.

ParameterRecommended ConditionRationale and Optimization Notes
Catalyst 5% Rh/Al₂O₃ or 5% Ru/Al₂O₃Rhodium and Ruthenium are highly effective for arene hydrogenation.[2][3][4][5] Rhodium may offer better selectivity against hydrodefluorination.[6] Catalyst loading can be optimized (2-10 mol%) to balance reaction rate and cost.
Solvent Methanol or EthanolProtic solvents are commonly used and generally effective for this type of hydrogenation.
Temperature 80-120 °CHigher temperatures increase the reaction rate but may also promote side reactions like hydrodefluorination. Start at the lower end and increase if the reaction is sluggish.[2]
Pressure 500-1500 psi (35-100 bar)Higher hydrogen pressure generally accelerates the rate of hydrogenation. The optimal pressure should be determined empirically.[2]
Reaction Time 6-24 hoursMonitor by TLC or GC-MS until the starting material is consumed.

Potential Side Reactions and Mitigation:

  • Hydrodefluorination (HDF): The primary potential side reaction is the cleavage of the C-F bond. To minimize HDF:

    • Use Rhodium-based catalysts, which are often more selective.[6]

    • Employ the mildest possible temperature and pressure that still afford a reasonable reaction rate.

    • The addition of a solid base, such as calcium oxide (CaO), can scavenge any in-situ generated HF, which may catalyze further defluorination and poison the catalyst.[7]

  • Incomplete Hydrogenation: If the reaction stalls, this could be due to catalyst deactivation or insufficient hydrogen pressure/temperature. Consider increasing these parameters or using a fresh batch of catalyst.

Conclusion

The catalytic hydrogenation of 2-fluoro-N1-methyl-N1-phenylbenzene-1,4-diamine to 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a feasible and efficient transformation when appropriate catalysts and conditions are employed. Rhodium and Ruthenium catalysts on an alumina support are recommended for their high activity in arene hydrogenation. Careful control of temperature and pressure is crucial to maximize the yield of the desired product while minimizing potential side reactions, particularly hydrodefluorination. The protocol provided in this application note serves as a comprehensive guide for the successful laboratory-scale synthesis of this valuable diamine.

References

  • U.S.
  • Patsnap Eureka, "Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst," March 22, 2007. [Link]

  • Vesta Chemicals bv, "Ruthenium on alumina catalyst | CAS: 7440-18-8 | Ru-Cat 402." [Link]

  • Zhang, X., et al. (2022). Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. Applied Catalysis B: Environmental, 307, 121137. [Link]

  • Le-Dévédec, F., et al. (2020). Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. RSC Advances, 10(64), 39035-39042. [Link]

  • Chernyak, D., et al. (2012). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Angewandte Chemie International Edition, 51(10), 2492-2495. [Link]

  • U.S.
  • U.S.
  • Johnson Matthey, "Rhodium on alumina catalysts." [Link]

  • Princeton Powder, "Rhodium on alumina catalyst supplier." [Link]

  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559-7563. [Link]

  • Williams, J. M. J., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774. [Link]

  • PubMed, "Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives," March 7, 2012. [Link]

  • AppliChem, "N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine | 1092280-03-9." [Link]

  • NextSDS, "1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine." [Link]

  • Le-Dévédec, F., et al. (2020). Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. RWTH Publications. [Link]

Sources

Application

liquid-liquid extraction protocol for isolating 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Application Note: Isolation of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine via Acid-Base Liquid-Liquid Extraction Executive Summary The isolation of functionalized anilines from complex reaction matrices is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine via Acid-Base Liquid-Liquid Extraction

Executive Summary

The isolation of functionalized anilines from complex reaction matrices is a critical operation in pharmaceutical development and fine chemical synthesis. This application note details a highly optimized liquid-liquid extraction (LLE) protocol for the purification of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine . By exploiting the differential solubility of its protonated and free-base states, this protocol provides a robust, scalable method to separate the target diamine from neutral and acidic impurities.

Physicochemical Rationale & Causality

Designing an effective LLE protocol requires a deep understanding of the target molecule's structural electronics and sterics, rather than relying on generalized amine extraction procedures [1].

The target molecule possesses two distinct basic centers:

  • The 4-position primary amine: A standard aniline derivative with an expected pKa of ~4.5.

  • The 1-position tertiary amine (N-cyclohexyl-N-methyl): This center is heavily influenced by the adjacent 2-fluoro group. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which significantly pulls electron density away from the tertiary nitrogen, lowering its basicity[3]. Furthermore, the bulky cyclohexyl group provides immense steric shielding.

Causality in Protocol Design:

  • Acid Selection: Because the ortho-fluoro tertiary amine has a suppressed pKa (estimated ~2.8–3.2), weak acids (like citric acid) are insufficient. A strong acid (1M HCl) is mandatory to force complete double-protonation and drive the highly lipophilic molecule into the aqueous phase [2].

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is selected over the more common Ethyl Acetate (EtOAc). EtOAc is susceptible to base-catalyzed hydrolysis (saponification) during the high-pH basification step, which generates acetate salts that cause severe emulsions. MTBE is chemically inert across the entire pH spectrum (pH 1 to 14) and provides a superior, sharp phase boundary [4].

  • Emulsion Mitigation: Diamines in a partially protonated state can act as surfactants, forming stable emulsions. The protocol utilizes brine (saturated NaCl) to increase the ionic strength of the aqueous layer, disrupting micelle formation and forcing phase separation.

Quantitative Extraction Parameters

To ensure a self-validating workflow, the following physicochemical parameters have been modeled to guide the extraction conditions:

ParameterEstimated ValueMechanistic Impact on LLE Workflow
pKa₁ (4-Amino group) 4.5 – 4.8Readily protonated; requires pH < 3.0 for primary salt formation.
pKa₂ (1-Tertiary amine) 2.8 – 3.2Lowered by ortho-fluoro (-I) effect; necessitates strong acid (1M HCl, pH < 1.5) for full protonation.
LogP (Free Base) 3.8 – 4.2Highly lipophilic due to the cyclohexyl group; requires a non-polar solvent (MTBE) for efficient free-base extraction.
LogD (at pH 1.0) < -1.5The dicationic species is highly water-soluble, ensuring >99% partitioning into the aqueous phase away from neutral impurities.
Aqueous Solubility (pH 10) < 0.1 mg/mLThe free base will immediately oil out or precipitate in basic water, requiring immediate organic back-extraction.

Extraction Workflow Architecture

LLE_Protocol Start Crude Reaction Mixture (Target Diamine + Impurities) OrgSolv 1. Solubilization Dissolve in MTBE Start->OrgSolv Acidify 2. Acidic Extraction Add 1M HCl (aq), pH < 2 OrgSolv->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Phase (Neutral/Acidic Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Protonated Diamine Salt) Split1->Aq1 Retain Basify 3. Basification Add 2M NaOH (aq), pH > 10 Aq1->Basify Extract2 4. Back-Extraction Add fresh MTBE Basify->Extract2 Split2 Phase Separation Extract2->Split2 Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard Org2 Organic Phase (Free Base Diamine) Split2->Org2 Retain Wash 5. Wash & Dry Brine wash, Na2SO4 dry Org2->Wash Concentrate 6. Isolation Rotary Evaporation Wash->Concentrate

Workflow for the acid-base liquid-liquid extraction of the target fluorinated diamine.

Self-Validating LLE Protocol

This protocol is scaled for 10 grams of crude reaction mixture. Adjust volumes proportionally for scale-up.

Phase 1: Initial Solubilization

  • Transfer the 10 g of crude mixture into a 500 mL separatory funnel.

  • Add 150 mL of Methyl tert-butyl ether (MTBE) and swirl until completely dissolved.

    • Self-Validation Check: The solution should be homogeneous. If insoluble particulate matter remains, it is likely inorganic salts from previous reaction steps. Filter the mixture through a coarse glass frit before proceeding.

Phase 2: Acidic Forward-Extraction 3. Add 100 mL of 1M aqueous HCl to the separatory funnel. 4. Stopper the funnel, invert, and immediately open the stopcock to vent any pressure. Shake vigorously for 60 seconds, venting every 15 seconds. 5. Place the funnel on a ring stand and allow the layers to separate.

  • Self-Validation Check: Test the pH of the lower aqueous layer using pH indicator paper. It must read pH < 2. If the pH is > 2, the basic amines have buffered the acid; add an additional 20 mL of 1M HCl, shake, and re-test.

  • Drain the lower aqueous layer (containing the dicationic diamine salt) into a clean 500 mL Erlenmeyer flask.

  • Repeat the extraction with a second 50 mL portion of 1M HCl. Combine this aqueous layer with the first.

  • Optional but Recommended: Wash the combined aqueous acidic layers with 30 mL of fresh MTBE to remove any trace lipophilic neutral impurities that may have been mechanically entrained. Discard all MTBE layers from this phase.

Phase 3: Basification 9. Place the Erlenmeyer flask containing the combined aqueous layers into an ice-water bath and place a magnetic stir bar inside. Stir at 300 rpm. 10. Slowly add 2M aqueous NaOH dropwise.

  • Self-Validation Check: As the pH approaches 8, the solution will become highly turbid (cloudy) as the highly lipophilic free-base diamine precipitates or "oils out" of the water.
  • Continue adding 2M NaOH until the pH is strictly > 10 (approx. pH 11-12). Verify with pH paper. Complete deprotonation is critical for maximizing recovery.

Phase 4: Back-Extraction of the Free Base 12. Transfer the basic, cloudy aqueous mixture back into a clean separatory funnel. 13. Add 100 mL of fresh MTBE. Shake vigorously for 60 seconds, venting frequently. 14. Allow the layers to separate.

  • Self-Validation Check: The aqueous layer should now be completely clear, and the organic layer should contain the dissolved diamine. If an emulsion persists at the interface, add 20 mL of saturated aqueous NaCl (brine) and gently swirl to break the emulsion via the salting-out effect.
  • Drain and discard the lower aqueous layer.
  • Wash the retained MTBE layer with 50 mL of brine to remove residual water and dissolved inorganic salts.

Phase 5: Drying and Isolation 17. Transfer the MTBE layer to a clean 250 mL Erlenmeyer flask. 18. Add 5–10 g of anhydrous sodium sulfate ( Na2​SO4​ ) and swirl.

  • Self-Validation Check: The drying agent should flow freely like sand. If it clumps heavily, water is still present; add an additional 5 g of Na2​SO4​ until free-flowing. Let sit for 15 minutes.
  • Gravity-filter the solution through fluted filter paper into a pre-weighed round-bottom flask.
  • Remove the MTBE using a rotary evaporator (bath temperature 35°C, pressure ~250 mbar, lowering to 50 mbar) to yield the isolated 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine as a concentrated oil or crystalline solid.

References

  • Extraction - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]

  • Organic Acid-Base Extractions Source: Chemistry Steps URL:[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Method

Application Note: 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine as a Strategic Building Block in Targeted Kinase Inhibitor Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9) [1]

Executive Summary

In the landscape of modern targeted therapeutics, the precise architectural design of small-molecule kinase inhibitors is paramount. 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine has emerged as a highly specialized pharmaceutical intermediate [4]. This compound is predominantly utilized in the synthesis of anilinopyrimidine-based kinase inhibitors, specifically those targeting mutant Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) [2].

By embedding a sterically demanding N-methyl-N-cyclohexyl moiety and a strategically placed fluorine atom onto a p-phenylenediamine core, this building block offers medicinal chemists a dual advantage: highly predictable orthogonal reactivity during synthesis and enhanced pharmacokinetic properties in the final drug substance.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler anilines. The structural features of this compound dictate both its synthetic behavior and its biological utility:

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which subtly lowers the pKa of the adjacent primary amine. This controlled reduction in nucleophilicity prevents the spontaneous oxidation of the p-phenylenediamine core into reactive quinone imines, thereby increasing the metabolic stability of the final drug [2]. Furthermore, the fluorine atom restricts the rotational degrees of freedom of the resulting diarylamine bond, pre-organizing the molecule into the bioactive conformation required for kinase hinge-region binding.

  • The N-Methyl-N-Cyclohexyl Moiety: The bulky cyclohexyl group introduces significant lipophilicity and steric shielding. In the context of kinase inhibitors, this vector is typically directed toward the solvent-exposed region or a deep hydrophobic pocket of the kinase domain. The addition of the N-methyl group disrupts planar π-π stacking, which dramatically improves the aqueous solubility of the final active pharmaceutical ingredient (API).

  • 1,4-Diamine Orthogonality: The molecule presents two nitrogen centers with vastly different steric and electronic profiles. The primary amine is available for chemoselective Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling, while the tertiary amine remains completely inert, eliminating the need for protecting group chemistry.

Synthetic Workflow & Integration

The primary application of this intermediate is its coupling to electrophilic heterocyclic cores (e.g., 2,4-dichloropyrimidines or quinazolines) to form the foundational anilinopyrimidine pharmacophore [3].

G cluster_0 Strategic Intermediate Integration N1 1-N-cyclohexyl-2-fluoro- 1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9) N3 Chemoselective SNAr (Protic Solvent, 85°C) N1->N3 Primary Amine N4 Buchwald-Hartwig Amination (Pd-Catalysis, 100°C) N1->N4 Steric Hindrance N2 Electrophilic Pyrimidine Core (e.g., 2,4-dichloropyrimidine) N2->N3 C4-Chloride N2->N4 Aryl Bromide/Iodide N5 Anilinopyrimidine Intermediate (Hinge-Binding Motif) N3->N5 High Yield (>85%) N4->N5 Moderate Yield (>75%) N6 Targeted Kinase Inhibitor (EGFR / ALK Modulator) N5->N6 Downstream Optimization

Figure 1: Synthetic workflow for integrating the fluorinated 1,4-diamine intermediate.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality and self-validating checkpoints.

Protocol A: Chemoselective S_NAr Coupling

S_NAr is the preferred method when coupling the intermediate to highly electrophilic substrates (e.g., 2,4-dichloropyrimidine).

Reagents:

  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (1.0 equiv)

  • 2,4-Dichloropyrimidine derivative (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • n-Butanol (n-BuOH) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed reaction vessel with the 2,4-dichloropyrimidine derivative and n-BuOH.

    • Causality:n-BuOH is selected as a protic solvent because it hydrogen-bonds with the leaving chloride ion, stabilizing the Meisenheimer complex transition state and accelerating the reaction without the need for transition metals.

  • Amine Addition: Add 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine followed by DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the primary aniline.

  • Thermal Activation: Heat the mixture to 85°C for 12–16 hours. Monitor progression via LC-MS. The S_NAr will occur exclusively at the primary amine; the tertiary amine is sterically precluded from reacting.

  • Workup (Self-Validation): Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc. If the S_NAr was successful, the organic layer will exhibit a distinct bathochromic shift (color change to deep yellow/orange) indicative of the extended conjugated anilinopyrimidine system.

Protocol B: Buchwald-Hartwig Cross-Coupling

For sterically hindered or electron-rich aryl halides where S_NAr fails, palladium-catalyzed amination is required [3].

Reagents:

  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • BrettPhos (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the aryl bromide, the diamine intermediate, and NaOtBu in anhydrous toluene. Sparge the solution with argon for 15 minutes.

    • Causality: Strict exclusion of oxygen is critical. Pd(0) species are highly susceptible to oxidative deactivation, which leads to the formation of palladium black and reaction stalling.

  • Catalyst Introduction: Add Pd₂(dba)₃ and BrettPhos under a positive stream of argon.

    • Causality: BrettPhos is explicitly chosen over standard phosphines (like BINAP) because its bulky, electron-rich biaryl structure promotes rapid reductive elimination. This prevents the primary amine from undergoing deleterious double-arylation, a common failure point with p-phenylenediamines.

  • Coupling: Seal the flask and heat to 100°C for 8 hours.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate Sin vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for integrating 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine using the protocols described above.

Coupling StrategyCatalyst / BaseSolventTemp (°C)Avg. Yield (%)Purity (HPLC)Key Advantage
Chemoselective S_NAr None / DIPEAn-BuOH8585 - 92>98%Highly scalable, transition-metal free, orthogonal selectivity.
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos / NaOtBuToluene10075 - 82>95%Overcomes severe steric hindrance and unreactive aryl bromides.

References

  • PubChemLite. 1092280-03-9 (C13H19FN2) - Profile and Structural Information. Université du Luxembourg.
  • National Institutes of Health (NIH) / PMC. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR).
  • BenchChem. 2-Nitro-6-(pyridin-2-yl)aniline: Kinase Inhibition and Buchwald-Hartwig Amination Principles.
  • AccelaChemBio. 4-Amino-4-phenylbutanoic Acid & Related Pharmaceutical Intermediates (CAS: 1092280-03-9).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Oxidation and Discoloration of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine . As an asymmetric, N,N-dialkylated, fluorinated p-phenylenediamine, this compound is highly susceptible to oxidative degradation, which manifests as rapid and intense discoloration.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to maintain the chemical integrity of your compound.

Mechanistic Insight: The Causality of Discoloration

To effectively prevent degradation, it is critical to understand the underlying electrochemistry. The electron-donating N-cyclohexyl and N-methyl groups at position 1 significantly lower the oxidation potential of the molecule, making it highly reactive to atmospheric oxygen[1].

The discoloration follows a well-characterized ECE (Electron transfer - Chemical reaction - Electron transfer) mechanism[2]:

  • Initiation (First Electron Transfer): The diamine loses an electron and a proton to form a semiquinonediimine radical cation. This intermediate is responsible for the initial pink or purple discoloration [3].

  • Propagation (Second Electron Transfer): Further oxidation yields a fully oxidized quinonediimine, which typically appears yellow or brown[2].

  • Polymerization (Chemical Reaction): The highly electrophilic quinonediimine undergoes a rapid Michael-type addition with unreacted diamine molecules in the solution. This polymerization leads to the dark brown or pitch-black discoloration frequently observed in degraded samples.

The Electronic Effect of Fluorine: The fluorine atom at position 2 is inductively electron-withdrawing. While this provides a slight thermodynamic stabilization against the initial oxidation compared to non-fluorinated analogs, it drastically increases the electrophilicity of the resulting quinonediimine. If oxidation is allowed to initiate, the fluorine accelerates the downstream Michael addition, leading to rapid polymerization[2].

Troubleshooting Guide & FAQs

Q1: My solid compound arrived white but turned purple/black after a few weeks in the fridge. Is the batch ruined? A: Not necessarily. The semiquinonediimine radical cations and polymeric adducts have extremely high molar extinction coefficients. A sample that appears pitch black may still be >95% pure by HPLC or NMR. However, for sensitive biological assays or precise synthetic steps, even trace quinonediimines can cause off-target reactions or assay interference. Repurification (see Protocol 1) is strictly recommended if the color is darker than a pale pink.

Q2: How should I store the bulk powder to prevent this degradation? A: Oxygen, ambient light, and heat are the primary drivers of oxidation. Store the solid at -20°C in a tightly sealed amber vial to prevent photo-oxidation. The vial must be backfilled with an inert gas (Argon or Nitrogen). For long-term storage of dry powders, intimately mixing the compound with a trace amount of a solid stabilizing agent, such as an alkali metal metabisulfite (e.g., sodium metabisulfite), acts as a sacrificial reductant and prevents oxidative discoloration[4].

Q3: My compound discolors rapidly when dissolved in aqueous buffers for my assays. How can I stabilize the solution? A: Dissolved oxygen in aqueous media rapidly oxidizes N,N-dialkyl-p-phenylenediamines. To prevent this, use thoroughly degassed buffers (sparged with Argon) and incorporate a reducing agent. Sodium sulfite (1-5 mM) is highly effective, as it completely reduces any formed quinonediimine back to the diamine, preventing time-dependent assay flattening[5]. If sulfites interfere with your specific assay, ascorbic acid or TCEP (Tris(2-carboxyethyl)phosphine) are excellent alternatives.

Q4: Can I use acidic conditions to stabilize the stock solution? A: Yes. Protonation of the amine groups forms an ammonium salt, which neutralizes their electron-donating capability and significantly raises the oxidation potential. Preparing stock solutions in 0.1 M HCl will keep the solution colorless for extended periods. Neutralize the solution immediately before use in your assay.

Quantitative Data: Oxidation States & Stability

The following table summarizes the quantitative and qualitative shifts during the oxidation of N,N-dialkyl-p-phenylenediamines, allowing for rapid visual diagnostics of your compound's integrity.

Oxidation StateChemical SpeciesTypical Oxidation Potential (vs Ag/AgCl)UV-Vis Absorbance (λmax)Visual ColorRelative Half-Life (Aerated H₂O)Required Intervention
0 Reduced DiamineN/A< 300 nmColorless / WhiteDays (Solid)None
+1 Semiquinonediimine Radical+0.2 V to +0.4 V~500–550 nmPink / PurpleMinutes to HoursAdd mild reductant (Sulfite)[3]
+2 Quinonediimine+0.6 V to +0.8 V~400–450 nmYellow / BrownSeconds to MinutesStrong reductant / Acidification
Polymer Michael AdductsN/ABroad spectrumDark Brown / BlackIrreversibleAcid-Base Repurification

Experimental Protocols

Protocol 1: Self-Validating Acid-Base Rescue Purification

Because the target compound is a basic amine and the polymeric degradation products are largely neutral, liquid-liquid extraction is highly effective. This protocol is self-validating via distinct colorimetric checkpoints.

  • Dissolution: Dissolve the discolored (purple/black) solid in degassed diethyl ether or ethyl acetate. The organic layer will appear dark.

  • Acid Extraction: Extract the organic layer with an equal volume of 1.0 M HCl.

    • Self-Validation Checkpoint 1: The target diamine protonates and partitions into the aqueous layer. The aqueous layer should become significantly lighter/clearer, while the organic layer retains the dark, neutral polymeric impurities. (If the aqueous layer remains pitch black, degradation has progressed too far, and silica gel chromatography is required).

  • Separation: Discard the dark organic layer. Wash the aqueous layer once more with fresh ether to remove residual impurities.

  • Basification: Cool the aqueous layer in an ice bath. Carefully basify to pH 10 using 1.0 M NaOH (sparged with Argon) in the presence of 10 mM sodium dithionite to prevent re-oxidation.

    • Self-Validation Checkpoint 2: The solution will immediately turn cloudy/milky white as the purified free base precipitates, confirming successful recovery.

  • Recovery: Extract the free base back into fresh, degassed diethyl ether. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the resulting pale oil/solid immediately under Argon at -20°C.

Protocol 2: Preparation of Oxidation-Resistant Aqueous Stock Solutions
  • Sparge the target aqueous buffer (e.g., PBS) with Argon gas for 30 minutes to displace dissolved oxygen.

  • Add a compatible antioxidant: Ascorbic acid (10 mM) or Sodium Sulfite (5 mM)[5].

  • Weigh the 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in a glove bag or under a gentle stream of Argon.

  • Dissolve the compound in the degassed, antioxidant-treated buffer.

  • Aliquot into single-use amber vials, blanket the headspace with Argon, and flash-freeze in liquid nitrogen. Store at -80°C until use.

Mandatory Visualization: Oxidation Pathway

OxidationMechanism O2 Oxidative Stress (Oxygen, Light, Heat) PPD Target Diamine (Colorless/White) O2->PPD Radical Semiquinonediimine Radical (Pink/Purple) PPD->Radical -e⁻, -H⁺ (Initiation) Quinone Quinonediimine (Yellow/Brown) Radical->Quinone -e⁻, -H⁺ (Propagation) Polymer Polymeric Adducts (Black Discoloration) Quinone->Polymer Michael Addition (Polymerization) Antioxidant Reductants (e.g., Sulfite, Ascorbic Acid) Antioxidant->Radical Reduction Antioxidant->Quinone Reduction

Oxidation pathway of the fluorinated p-phenylenediamine and points of antioxidant intervention.

Sources

Optimization

optimizing mobile phase gradients for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine LC-MS

Target Analyte: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Overview 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a highly basic, lipophilic molecule featuring a primary aniline group and a sterical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Overview

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a highly basic, lipophilic molecule featuring a primary aniline group and a sterically hindered tertiary amine. In reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), basic amines frequently suffer from poor peak shape (tailing) and severe ion suppression. This technical guide provides authoritative, causality-driven troubleshooting strategies to optimize mobile phase gradients, select appropriate modifiers, and ensure robust MS quantification for this class of compounds.

Diagnostic Workflow

Workflow Start Start: LC-MS Analysis of 1,4-Diamine Derivative Assess Assess Chromatogram & MS Sensitivity Start->Assess Tailing Severe Peak Tailing? Assess->Tailing FixTailing Use Type-B Silica & 10mM NH4FA + 0.1% FA Tailing->FixTailing Yes Suppression Ion Suppression in ESI+? Tailing->Suppression No FixTailing->Suppression FixSuppression Remove TFA Modifier Use Formic Acid Suppression->FixSuppression Yes Resolution Co-elution with Metabolites? Suppression->Resolution No FixSuppression->Resolution FixResolution Flatten Gradient Slope Test MeOH vs ACN Resolution->FixResolution Yes Optimized Optimized LC-MS Method Ready for Validation Resolution->Optimized No FixResolution->Optimized

Diagnostic workflow for optimizing LC-MS parameters for basic diamine compounds.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine exhibit severe peak tailing, and how can I resolve it without compromising MS signal? A1: Peak tailing for basic analytes in reversed-phase LC is primarily driven by weak cation exchange interactions. At a typical acidic mobile phase pH (e.g., pH 2.5–3.0), both the primary and tertiary amines of the diamine are positively charged. Simultaneously, a fraction of residual silanols on the silica stationary phase remains negatively charged, creating secondary retention sites that drag the tail of the peak[1].

Causality & Solution: Historically, trifluoroacetic acid (TFA) was used as a strong ion-pairing agent to mask these silanol interactions. However, TFA causes severe ion suppression in electrospray ionization (ESI) by increasing droplet surface tension and forming strong, non-volatile ion pairs that fail to dissociate in the gas phase[2]. To resolve tailing while maintaining MS sensitivity, you must attack the problem from two angles:

  • Stationary Phase: Switch to a high-purity "Type-B" silica column. Type-B silica has a drastically lower metal contamination profile, meaning its silanols are less acidic (pKa > 7) and remain predominantly neutral at low pH, minimizing cation exchange[3].

  • Mobile Phase: Use a synergistic modifier blend of 0.1% Formic Acid (FA) and 5–10 mM Ammonium Formate (AF). Dilute FA alone has very low ionic strength (~1.9 mM), which is insufficient to shield the remaining silanols from highly basic compounds[4]. Adding AF quadruples the ionic strength of the mobile phase, providing the necessary buffering capacity to block secondary interactions while remaining highly volatile for MS detection[5].

Q2: I am observing ion suppression in positive ESI mode. What is the optimal mobile phase additive? A2: Ion suppression in ESI+ occurs when competing ions (from strong acids, non-volatile salts, or matrix components) prevent the analyte from successfully reaching the gas phase.

Causality & Solution: For basic diamines, positive ion mode (ESI+) is the required ionization technique because the amine groups readily accept protons to form [M+H]⁺ ions. If you are currently using TFA or phosphate buffers, remove them immediately. Formic acid (0.1%) ensures the analyte is fully protonated. By buffering the FA with ammonium formate, you maintain an acidic environment (pH ~3.3) that promotes ionization while utilizing a fully volatile salt that leaves no residue in the MS source, thereby maximizing the signal-to-noise ratio[5].

Q3: How should I structure the mobile phase gradient to resolve this compound from its closely related synthetic impurities (e.g., desmethyl or defluoro metabolites)? A3: The N-cyclohexyl and N-methyl substitutions impart significant lipophilicity, causing strong retention on C18 columns. Desmethyl impurities will be slightly more polar and elute earlier, while defluoro impurities may co-elute if the gradient is too steep.

Causality & Solution: Gradient optimization requires adjusting the rate of change of the organic modifier (%B/min) during the critical elution window. A shallow gradient slope (e.g., 2–5% organic increase per minute) maximizes the selectivity factor ( α ) between structurally similar analogs[6]. Furthermore, test both Methanol (MeOH) and Acetonitrile (ACN) as the strong solvent. While ACN provides lower backpressure and operates via dipole-dipole interactions, MeOH acts as a hydrogen-bond donor/acceptor. For fluorinated anilines, MeOH often provides superior selectivity for resolving subtle structural differences, albeit at the cost of slightly broader peaks due to higher viscosity.

Quantitative Data Summaries

The following table summarizes the causal relationship between mobile phase modifiers, chromatographic performance, and MS sensitivity for basic diamines.

Mobile Phase ModifierIonic Strength (approx.)Peak Asymmetry ( Tf​ )ESI+ MS Signal IntensityMechanism of Action / Causality
0.1% Formic Acid (FA) ~1.9 mM1.8 - 2.5 (Severe Tailing)HighProtons readily available for ionization, but insufficient ionic strength to mask residual silanols.
0.1% TFA ~7.8 mM1.0 - 1.2 (Excellent)Low (Severe Suppression)Strong ion-pairing masks silanols perfectly, but prevents gas-phase ion liberation in the MS source.
0.1% FA + 10 mM NH₄FA ~11.9 mM1.1 - 1.3 (Excellent)Very HighHigh ionic strength shields silanols; volatile formate salts easily dissociate in ESI, maximizing signal.
Step-by-Step Methodology: Gradient Optimization Protocol

This protocol establishes a self-validating system for optimizing the LC-MS method for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Dissolve 630.6 mg of LC-MS grade ammonium formate in 1.0 L of ultrapure LC-MS grade water (to yield 10 mM). Add 1.0 mL of LC-MS grade formic acid (0.1% v/v). Mix thoroughly and sonicate for 5 minutes to degas.

  • Organic Phase (Mobile Phase B): Add 1.0 mL of LC-MS grade formic acid to 1.0 L of LC-MS grade Acetonitrile or Methanol.

Phase 2: Column Selection & Equilibration

  • Install a high-purity Type-B silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm superficially porous particles) to minimize baseline silanol activity.

  • Equilibrate the column at 40 °C with 5% Mobile Phase B at a flow rate of 0.3 mL/min for at least 15 column volumes until the MS baseline stabilizes.

Phase 3: Generic Scouting Gradient

  • Program a linear scouting gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Inject 1-2 µL of the diamine standard (approx. 100 ng/mL).

  • Calculate the retention time ( tR​ ) and the organic percentage at elution ( %Belution​ ). Formula: %Belution​=%Binitial​+(tR​−tD​)×Gradient Slope , where tD​ is the system dwell time.

Phase 4: Targeted Gradient Optimization

  • Design a targeted, shallow gradient centered around the calculated %Belution​ .

  • Start the gradient 10% below %Belution​ and end 10% above %Belution​ , spreading this change over 5 to 8 minutes (creating a slope of ~2.5% B/min).

  • Inject a mixture containing the target diamine and its expected impurities. Evaluate resolution ( Rs​ ). If Rs​<1.5 , switch the organic modifier from ACN to MeOH and repeat Phase 3 and 4.

Phase 5: System Suitability & Self-Validation

  • Perform 6 replicate injections of the optimized method.

  • Validation Criteria: The system is validated for routine use only if Peak Asymmetry ( Tf​ ) is ≤1.3 , Resolution ( Rs​ ) between the diamine and its closest impurity is ≥1.5 , and the %RSD of the MS peak area is ≤2.0% .

References
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com. 4

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. nih.gov. 5

  • Solvents and Caveats for LC-MS. waters.com. 2

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. waters.com. 1

  • A Guide to HPLC and LC-MS Buffer Selection. hplc.eu. 3

  • CREATING CONSISTENT, EFFICIENT, AND COST-EFFECTIVE ANALYTICAL LC METHODS. agilent.com. 6

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Disclaimer: Physicochemical data for the specific molecule 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (from here on referred to as "Compound X") is not publicly available. This guide provides a general strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Physicochemical data for the specific molecule 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (from here on referred to as "Compound X") is not publicly available. This guide provides a general strategic framework for resolving solubility issues for a compound with its structural features—namely, a hydrophobic, weakly dibasic molecule. The principles and protocols described are widely applicable to similar research compounds.

Part 1: Understanding the "Why" - Core Physicochemical Principles

Before any successful solubilization effort, a foundational understanding of the molecule's intrinsic properties is paramount. For a molecule like Compound X, which possesses two amine functionalities, its behavior in aqueous media is primarily governed by its basicity (pKa) and its hydrophobicity (LogP).

  • pKa (Ionization Constant): The pKa value indicates the strength of a base (or acid).[1] For a weakly basic compound like Compound X, the two amine groups will become protonated (gain a positive charge) as the pH of the solution decreases.[2] This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.[3][4] The relationship between pH, pKa, and the ratio of ionized to un-ionized compound is described by the Henderson-Hasselbalch equation.[5][6]

  • LogP (Octanol-Water Partition Coefficient): This value measures the hydrophobicity of a compound.[7] A high LogP value indicates a preference for a non-polar (oily) environment over an aqueous one, suggesting poor intrinsic water solubility. The presence of the cyclohexyl and methylbenzene groups in Compound X strongly suggests a high LogP value.

A systematic approach to resolving solubility issues therefore begins with characterizing or estimating these key parameters.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with poorly soluble, weakly basic compounds in a direct question-and-answer format.

Q1: I dissolved Compound X in DMSO to make a stock solution, but it immediately precipitates when I dilute it into my aqueous buffer (e.g., PBS at pH 7.4). What is happening?

This is a classic case of a compound exceeding its kinetic solubility . You have created a supersaturated solution by diluting the highly concentrated DMSO stock, and the compound is crashing out as it fails to reach thermodynamic equilibrium.[8]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward first step is to attempt dilutions to a lower final concentration in your assay buffer.

  • Increase Co-solvent in Final Solution: While not always permissible in biological assays, increasing the percentage of DMSO (or another co-solvent) in the final aqueous solution can maintain solubility. However, be mindful that co-solvents can have their own biological effects.[9]

  • Adjust the Buffer pH: Since Compound X is a weak base, lowering the pH of your buffer will increase the proportion of the more soluble, ionized form. Try preparing your buffer at pH 6.0 or 5.0 and repeat the dilution.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Initial troubleshooting workflow for precipitation issues.

Q2: How do I systematically measure the solubility of Compound X to find the optimal pH?

You should perform a thermodynamic solubility experiment using the shake-flask method.[10][11] This involves adding an excess of the solid compound to a series of buffers across a pH range and allowing it to reach equilibrium. This will reveal the compound's true solubility at each pH.

See Appendix A for a detailed step-by-step protocol for determining pH-dependent thermodynamic solubility.

The expected result for a dibasic compound like Compound X is a multi-step curve. At high pH, the compound is neutral and solubility is low (this is the intrinsic solubility, S₀). As the pH drops below the first pKa, the compound becomes singly protonated, and solubility increases. As the pH drops further below the second pKa, the compound becomes doubly protonated, and solubility increases again.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Ionization states of a dibasic compound vs. pH.

Example Data: pH-Solubility Profile for Compound X

Buffer pHMeasured Solubility (µg/mL)Dominant Species
9.00.5B (Neutral)
7.41.2B / BH+ Mixture
6.025.0BH+ (Singly Ionized)
5.0150.0BH+ / BH2++ Mixture
4.0>500.0BH2++ (Doubly Ionized)
Q3: Adjusting the pH helps, but I still can't reach my target concentration for an in vitro assay at physiological pH (7.4). What are my next options?

When pH modification is insufficient or incompatible with your experimental system, you must turn to formulation-based strategies using excipients.[12][13] The main categories are co-solvents, surfactants, and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[14][15] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[16]

    • Mechanism: They disrupt the hydrogen bonding network of water, making it more favorable for hydrophobic molecules to dissolve.[14]

    • Best For: Situations where a moderate (2-5 fold) increase in solubility is needed and the assay can tolerate low percentages of organic solvent.[17]

  • Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC).[18][19]

    • Mechanism: The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic shell keeps the entire complex dissolved in the aqueous buffer.[20][21]

    • Best For: Achieving significant solubility enhancement for very hydrophobic compounds. Common non-ionic surfactants like Polysorbate 80 (Tween 80) and Solutol HS-15 are often used.[22]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24]

    • Mechanism: The hydrophobic drug molecule forms a "host-guest" inclusion complex by fitting inside the cyclodextrin cavity, effectively shielding it from the aqueous environment.[25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[23]

    • Best For: Compounds that fit geometrically into the cyclodextrin cavity. This method can lead to very high solubility enhancements and is often used in pharmaceutical formulations.[27]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Mechanism of cyclodextrin inclusion complex formation.

Q4: How do I choose the right solubilization strategy, and could these excipients interfere with my experiment?

The choice depends on the required concentration, the experimental system, and the route of administration (for in vivo studies). A key concern is that excipients are not inert and can have biological activity.[13][28] For example, some surfactants can inhibit efflux transporters like P-glycoprotein, which could alter results in cell-based permeability assays.[29][30]

Decision-Making Framework:

  • Define Target & Constraints: What is the target concentration? What is the maximum tolerable level of excipient in the assay?

  • Screening: Perform small-scale solubility tests with a panel of excipients from different classes (see table below).

  • Compatibility Check: Once you find a formulation that works, run a control experiment with the vehicle (buffer + excipient, no drug) to ensure it does not affect your assay readout (e.g., cell viability, enzyme activity).

Comparison of Common Solubilizing Excipients

Excipient ClassExample(s)Typical Conc. RangeProsCons
Co-solvents Ethanol, PEG 4001-20%Simple to use, predictable behavior.[9]Limited solubilization power; potential for drug to precipitate on dilution; may have biological effects at higher concentrations.[14]
Surfactants Polysorbate 80, Solutol HS-150.1-5%High solubilization capacity.[22]Can interfere with biological membranes and protein assays; potential for P-gp inhibition.[28][29]
Cyclodextrins HP-β-CD, SBE-β-CD2-40%Very high solubilization capacity; can improve stability.[23][25]Can extract cholesterol from cell membranes at high concentrations; requires specific molecular fit.

Appendix A: Experimental Protocols

Protocol 1: pH-Dependent Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of Compound X across a range of pH values.

Materials:

  • Solid Compound X

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • 96-well filter plates (e.g., Millipore Multiscreen) or standard microcentrifuge tubes.

  • Plate shaker/incubator.

  • LC-MS/MS or HPLC-UV for quantification.

Methodology:

  • Compound Addition: Add an excess amount of solid Compound X to each well of a 96-well plate or to individual tubes. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Buffer Addition: Add a fixed volume (e.g., 200 µL) of each buffer to the corresponding wells/tubes.

  • Equilibration: Seal the plate/tubes and place on a shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8][31]

  • Separation: Separate the undissolved solid from the saturated supernatant.

    • For filter plates: Centrifuge the plate to force the supernatant through the filter into a clean collection plate.

    • For tubes: Centrifuge at high speed (e.g., >14,000 rpm) for 15 minutes and carefully collect the supernatant.

  • Quantification: Prepare a standard curve of Compound X in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant samples and analyze them alongside the standard curve using a validated LC-MS or HPLC-UV method to determine the concentration.[32]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate the pH-solubility profile.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubility enhancement of a poorly water-soluble drug using hydrotropy and mixed hydrotropy-based solid dispersion techniques.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725.
  • Ribeiro, A. C. F., et al. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 15(1), 169.
  • Shah, V., & Serajuddin, A. T. M. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Gali, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 5432.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • López-Sanz, S., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6663.
  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Ascendia Pharma. (2022).
  • Misiuk, W., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1406.
  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids, 401, 124559.
  • Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(28), 2306-2320.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • International Journal of Creative Research Thoughts. (2024).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Dhanapal, V. R., et al. (2015). Surfactants: Pharmaceutical and Medicinal Aspects. International Journal of Pharmaceutical Review & Research, 5(1), 45-56.
  • NextSDS. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikidoc. (2013).
  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Maher, J., et al. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular Pharmaceutics, 15(11), 5092-5100.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Johnson, B. M., et al. (2002). Impact of excipients on the absorption of P-glycoprotein substrates in vitro and in vivo. International Journal of Pharmaceutics, 249(1-2), 163-173.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Alfa Chemistry Testing Lab. (n.d.).
  • Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. International Journal of Pharmaceutics, 665, 124727.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1906-1910.
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology, 60(11), 1457-1473.
  • Reddit. (2017).
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Drug Development & Delivery. (2023).
  • Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 54-62.
  • BYJU'S. (n.d.).
  • Study.com. (n.d.).
  • Wikipedia. (n.d.).
  • Appchem. (n.d.). N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine.
  • International Journal of Pharmaceutical Sciences. (2025). The Impact of Excipients on Pharmaceutical Product Quality.
  • Tsonis, O. G., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158.
  • WuXi AppTec. (2024).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Drug Development & Delivery. (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.
  • Tsonis, O. G., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Santa Cruz Biotechnology. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.
  • NIST. (n.d.). Chemical Properties of 2-Methylbenzene-1,4-diamine, N1,N4-bis(pentafluoropropionyl)-.

Sources

Optimization

minimizing byproducts during the amination of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Technical Support Center: Amination of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine A Guide for Senior Application Scientists Welcome to the technical support resource for handling and reacting 1-N-cyclohexyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amination of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

A Guide for Senior Application Scientists

Welcome to the technical support resource for handling and reacting 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS 1092280-03-9). This guide is designed for drug development professionals and researchers to troubleshoot and minimize byproduct formation during subsequent amination reactions. My insights are drawn from established principles in reaction chemistry, focusing on the unique structural attributes of this molecule.

The subject molecule possesses two key reactive sites: a nucleophilic primary amine (-NH2) at the 4-position and an electrophilic carbon center at the 2-position bearing a fluorine leaving group. This bifunctionality makes the molecule susceptible to self-condensation, or dimerization, particularly under conditions designed to promote C-N bond formation. This guide provides a framework for understanding and mitigating this and other common side reactions.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using this diamine as a substrate in further coupling reactions.

Q1: I'm observing a significant high-molecular-weight impurity in my reaction. Mass spectrometry suggests it's a dimer of the starting material. What is happening and how can I prevent it?

A1: Root Cause Analysis: Self-Condensation

This is the most prevalent issue. The primary amine of one molecule acts as a nucleophile, attacking the activated C-F bond of a second molecule. This reaction can occur via two primary pathways depending on your reaction conditions:

  • Nucleophilic Aromatic Substitution (SNAr): Under thermal conditions, especially with a strong base, a direct addition-elimination reaction can occur. The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[1][2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: If you are performing a Pd-catalyzed amination to displace the fluorine, the starting material can act as both the aryl halide and the amine coupling partner, leading to a catalytic self-condensation.[4]

The diagram below illustrates this dimerization pathway.

Dimerization_Pathway Dimerization Pathway cluster_reactants Reactants cluster_product Byproduct A1 Molecule A (Nucleophile) Dimer Dimer A1->Dimer -NH2 attacks C-F A2 Molecule A (Electrophile) A2->Dimer

Caption: Self-condensation of the diamine starting material.

Mitigation Strategies:

The core principle for preventing dimerization is to ensure the intended nucleophile reacts with the substrate faster than the substrate reacts with itself.

  • Slow Addition Protocol: The most effective strategy is to maintain a low concentration of the diamine substrate relative to your desired amine nucleophile. Add the diamine solution dropwise over an extended period to the reaction mixture containing the other amine. This is detailed in Protocol 1 .

  • Stoichiometric Control: Use a slight excess (1.1 to 1.3 equivalents) of the desired amine nucleophile. This shifts the reaction equilibrium towards the formation of the desired product.

  • Temperature Optimization: Dimerization often has a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can significantly suppress byproduct formation.

  • Base Selection (for Catalyzed Reactions): In Buchwald-Hartwig reactions, the choice of base is critical. A weaker base (e.g., K₃PO₄, Cs₂CO₃) may be less effective at deprotonating the primary amine of the substrate, thereby slowing the rate of self-condensation compared to strong bases like NaOtBu.[5]

ParameterImpact on DimerizationRecommendation
Concentration High [Substrate] ↑Add substrate slowly to the reaction mixture (See Protocol 1).
Stoichiometry Low [Nucleophile] ↑Use a slight excess (1.1-1.3 eq.) of the desired amine nucleophile.
Temperature High Temperature ↑Determine the minimum temperature required for product formation and maintain it.
Base Strength Strong Base ↑For catalyzed reactions, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃ before using NaOtBu.[5]
Q2: My analysis shows a byproduct where the fluorine atom is replaced by hydrogen (hydrodefluorination). What causes this side reaction?

A2: Root Cause Analysis: Catalytic Side Reaction

Hydrodefluorination is a known side reaction in palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination.[4] It typically occurs after the oxidative addition of the Pd(0) catalyst to the C-F bond. Instead of reductive elimination to form the C-N bond, the palladium-amide intermediate can undergo a competing pathway called β-hydride elimination, which ultimately results in the formation of the hydrodefluorinated arene and an imine.[4]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Cycle and Hydrodefluorination Byproduct Pathway pd0 LPd(0) Active Catalyst oxidative_addition Oxidative Addition Complex L(Ar)Pd(II)-F pd0->oxidative_addition + Ar-F amine_coordination Amine Coordination L(Ar)Pd(II)-F(HNR'R'') oxidative_addition->amine_coordination + Amine, - Base·HF reductive_elimination Reductive Elimination Complex L(Ar)Pd(II)-NR'R'' amine_coordination->reductive_elimination product Ar-NR'R'' (Desired Product) reductive_elimination->product side_reaction {β-Hydride Elimination} reductive_elimination->side_reaction COMPETING PATHWAY product->pd0 - L reactants Ar-F + HNR'R'' hydrodefluorination Ar-H (Byproduct) side_reaction->hydrodefluorination

Caption: Simplified Buchwald-Hartwig cycle showing the competing β-hydride elimination pathway.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is the most critical factor. Ligands that accelerate reductive elimination relative to β-hydride elimination are preferred.

    • Sterically Hindered Ligands: Biarylphosphine ligands like SPhos, XPhos, or tBuXPhos often create a bulky coordination sphere around the palladium that favors the desired C-N bond formation.[5]

    • Bidentate Ligands: Chelating ligands such as Xantphos can enforce a rigid geometry that disfavors the transition state for β-hydride elimination.

  • Solvent and Base: The reaction medium can influence the stability of intermediates. Aprotic polar solvents like dioxane or toluene are commonly used. Ensure your base is fully dissolved or well-stirred, as heterogeneous reaction mixtures can sometimes promote side reactions.[6]

Q3: My reaction mixture turns dark brown or black, leading to purification difficulties. What is the cause?

A3: Root Cause Analysis: Oxidation of Anilines

Aromatic amines, particularly electron-rich diamines like this substrate, are highly susceptible to oxidation by atmospheric oxygen. This process can generate highly colored radical species or lead to oxidative dimerization, forming azo compounds.[7] This is often accelerated by heat and the presence of transition metals.

Mitigation Strategies:

This issue is best addressed by adhering to standard techniques for air-sensitive reactions.

  • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This requires using appropriate glassware (e.g., a Schlenk line or glovebox).

  • Degassed Solvents: Dissolved oxygen in solvents is a primary culprit. Degas all solvents immediately before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure all starting materials and reagents are free from peroxide or other oxidizing impurities.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition

This protocol describes a generic setup for coupling the diamine substrate with a nucleophile (Nu-H) while minimizing self-condensation.

  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add the desired amine nucleophile (Nu-H, 1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the catalyst/ligand system (if applicable).

  • Inerting: Seal the flask and purge with argon or nitrogen for 15 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • Solvent Addition: Add the degassed reaction solvent (e.g., dioxane) via cannula or syringe to the reaction flask. Begin stirring.

  • Substrate Solution: In a separate, dry, inerted flask, dissolve the 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (1.0 eq.) in the degassed solvent.

  • Slow Addition: Transfer the substrate solution to a syringe pump. Once the main reaction flask has reached the target temperature, begin adding the substrate solution dropwise over 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dimer byproduct.

  • Workup: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Protocol 2: Recommended Starting Conditions for a Buchwald-Hartwig Coupling

These are recommended starting points. Optimization will likely be required.

  • Palladium Pre-catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: XPhos (1.2 eq. relative to Pd)

  • Base: K₃PO₄ (2.0 eq.)

  • Solvent: Dioxane or Toluene (degassed)

  • Temperature: 80-100 °C

  • Procedure: Follow the slow addition method outlined in Protocol 1 .

Caption: A logical workflow for troubleshooting common byproducts.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Miller, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gagnon, A. et al. (2015). Oxidative Dimerization of Aromatic Amines Using tBuOI: Entry to Unsymmetric Aromatic Azo Compounds. ResearchGate. Retrieved from [Link]

  • Chem-Space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

optimal recrystallization solvents for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine purification

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-N-cyclohexyl-2-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine via recrystallization. As a Senior Application Scientist, my goal is to blend fundamental chemical principles with practical, field-tested solutions to overcome common challenges in obtaining this compound in high purity.

Introduction: The Challenge of Purifying a Multifunctional Aromatic Amine

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a complex molecule featuring a fluorinated aromatic ring, a secondary aliphatic amine (cyclohexylamino), and a tertiary aromatic amine (N-methylamino). This unique combination of functional groups presents specific challenges for purification. The polarity of the molecule is not immediately obvious, and its ability to form hydrogen bonds can lead to unpredictable solubility behavior. This guide will walk you through a logical, step-by-step process for developing an optimal recrystallization protocol.

Part 1: Troubleshooting Guide - Common Recrystallization Issues

This section addresses the most frequent problems encountered during the purification of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Question 1: My compound will not dissolve in any single solvent I try, even with heating. What should I do?

This is a common issue when a molecule has both polar and non-polar characteristics. The non-polar cyclohexyl group and the aromatic ring favor non-polar solvents, while the amine functionalities and the fluorine atom introduce polarity and the potential for hydrogen bonding.

Answer:

When a single solvent fails, a multi-solvent system is the most effective solution. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Dissolution: Dissolve the crude 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in the minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, acetone, or ethyl acetate).

  • Insoluble Impurity Removal: If any insoluble impurities are present, perform a hot filtration step at this stage.

  • Induce Precipitation: While the solution is still hot, slowly add the second solvent (the "anti-solvent" in which the compound is poorly soluble, e.g., heptane or water) dropwise until you observe persistent cloudiness (turbidity).

  • Redissolution: Add a few drops of the first solvent (solvent A) back into the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent (solvent B), and dry thoroughly.

Causality: This method works by creating a supersaturated solution from which the desired compound can selectively crystallize. The slow addition of the anti-solvent brings the solution to the precise point of saturation at an elevated temperature. As the solution cools, the solubility of the target compound decreases dramatically, leading to the formation of pure crystals while impurities remain in the solvent mixture.

Question 2: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high.

Answer:

The key to preventing your compound from oiling out is to ensure that crystallization occurs from a solution that is not excessively supersaturated and to slow down the cooling process.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop first. You can further slow the process by insulating the flask (e.g., with glass wool).

  • Use a More Dilute Solution: Add more of the primary solvent to the mixture before cooling. This lowers the concentration and can prevent the formation of an oil.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

  • Introduce a Seed Crystal: If you have a small amount of pure, crystalline material from a previous attempt, add a single tiny crystal to the cooled solution. This will act as a template for further crystal growth.

Part 2: Frequently Asked Questions (FAQs) on Solvent Selection

Question 3: How do I rationally select a starting solvent for the recrystallization of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine?

Answer:

A systematic approach based on the principle of "like dissolves like" is the most effective strategy. The structure of your molecule suggests an intermediate polarity. Therefore, solvents of intermediate polarity are excellent starting points.

Solvent Selection Workflow:

The following flowchart illustrates a logical progression for selecting an appropriate recrystallization solvent.

G A Start: Crude Product B Test Solubility in Small Batches (e.g., 10 mg in 0.2 mL solvent) A->B C Is it soluble at room temp? B->C D Is it soluble upon heating? C->D  No I Poor Choice - Impurities may co-precipitate C->I  Yes E Does it precipitate upon cooling? D->E  Yes G Poor Solvent - Use as Anti-Solvent (Solvent B) D->G  No F Good Single Solvent Candidate E->F  Yes H Good Primary Solvent (Solvent A) for a Two-Solvent System E->H  No

Caption: A decision-making flowchart for selecting a recrystallization solvent.

Recommended Solvents to Screen:

The following table provides a list of potential solvents, ordered by polarity, that would be suitable for initial screening.

SolventPolarity IndexBoiling Point (°C)Rationale
Heptane0.198A good non-polar choice. Likely to be a poor solvent, making it an excellent anti-solvent (Solvent B).
Toluene2.4111Aromatic solvent may interact favorably with the benzene ring.
Ethyl Acetate4.477A moderately polar solvent that is a common choice for recrystallization.
Isopropanol (IPA)3.982A protic solvent that can hydrogen bond with the amine groups. Often a good choice for aromatic amines.
Acetonitrile5.882A polar aprotic solvent.
Water10.2100Highly polar. Likely to be a poor solvent and a good anti-solvent, especially when paired with IPA.

Question 4: What is the role of the fluorine atom in the recrystallization process?

Answer:

The fluorine atom on the aromatic ring has a significant electronic effect that influences the molecule's overall polarity and intermolecular interactions.

  • Inductive Effect: Fluorine is highly electronegative and pulls electron density away from the aromatic ring. This can affect the basicity of the nearby amine groups and alter the molecule's dipole moment.

  • Crystal Packing: The presence of fluorine can influence how the molecules pack together in a crystal lattice. In some cases, C-F···H-N or C-F···H-C hydrogen bonds can form, which can stabilize the crystal structure.

From a practical standpoint, the fluorine atom increases the polarity of the molecule compared to its non-fluorinated analog. This may make it slightly more soluble in polar solvents.

Part 3: Experimental Protocol - A Generalized Starting Point

This protocol provides a robust starting point for developing a specific recrystallization procedure for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Objective: To purify crude 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine using a two-solvent system of isopropanol and water.

Materials:

  • Crude 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Initial Dissolution: Place 1.0 g of the crude material into a 50 mL Erlenmeyer flask. Add 5 mL of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add isopropanol in 1 mL portions until the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, filter the hot solution through a pre-warmed funnel into a clean flask.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to the cloudy mixture until it becomes clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold 1:1 mixture of isopropanol and water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The success of this protocol is validated by obtaining a higher purity product, which can be confirmed by techniques such as melting point analysis (a sharp melting point indicates high purity) or chromatography (e.g., HPLC or TLC).

References

  • Recrystallization Technique: A comprehensive overview of the theory and practice of recrystallization from the University of California, Los Angeles.

  • Solvent Properties: A detailed table of solvent properties which is useful for selecting appropriate recrystallization solvents.

  • Troubleshooting Recrystallization: A guide to troubleshooting common problems in recrystallization from MilliporeSigma.

Optimization

preventing thermal degradation of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine during storage

Technical Support Center: Handling & Storage of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. This compound is heavily utilized in advanced drug development and materials science, but its electron-rich aromatic core makes it highly susceptible to thermal degradation and auto-oxidation.

Below, you will find a causality-driven breakdown of its degradation pathways, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality. 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is an N,N-dialkyl-p-phenylenediamine derivative. While the fluorine atom at the 2-position exerts a mild electron-withdrawing inductive effect, the N-cyclohexyl and N-methyl groups are strong electron donors. This high electron density significantly lowers the oxidation potential of the molecule.

When exposed to ambient thermal energy and trace oxygen, the compound undergoes a rapid one-electron oxidation to form a highly colored radical cation (Wurster's salt). Further thermal stress drives a second electron loss and deprotonation, yielding a [1]. These quinone diimines subsequently polymerize into insoluble, tarry oligomers that can irreversibly ruin your assays.

DegradationPathway A 1-N-cyclohexyl-2-fluoro- 1-N-methylbenzene-1,4-diamine (Colorless/White) B Radical Cation (Wurster's Salt) (Pink/Purple) A->B O2, Heat (-e⁻) C Quinone Diimine (Yellow/Brown) B->C Heat, -H⁺ (-e⁻) D Oligomeric Tars (Black/Insoluble) C->D Cross-linking Aggregation

Figure 1: Thermal and oxidative degradation pathway of p-phenylenediamine derivatives.

Quantitative Stability Data

Thermal kinetics dictate that the degradation rate of p-phenylenediamines accelerates exponentially with temperature. The table below synthesizes empirical stability data to guide your [2].

Storage ConditionPhysical StateEnvironmentEstimated Half-LifeVisual Indicator of Degradation
+20 °C (Room Temp) Solution (Aqueous/Organic)Ambient Air< 48 HoursRapid shift to deep purple/black
+4 °C (Refrigerator) Solution (Aqueous/Organic)Ambient Air1 - 2 WeeksGradual pinking/browning
-20 °C (Freezer) Solid PowderInert (Argon/N₂)6 - 12 MonthsFaint pink tint over months
-70 °C (Ultra-Low) Solid / Aliquoted SolutionInert (Argon/N₂)> 24 MonthsRemains pristine white/colorless

Self-Validating Storage Protocols

To ensure scientific integrity, your storage methodology must be a self-validating system. If the protocol is followed correctly, the compound will remain colorless. Any appearance of color is a direct, visual failure indicator.

Protocol A: Solid-State Storage Workflow
  • Inspection : Upon receipt, visually inspect the lyophilized powder. It must be white to off-white.

  • Inert Atmosphere Transfer : Transfer the primary vial to a glove box or use a Schlenk line to purge the headspace with ultra-high purity Argon (Argon is heavier than N₂, providing a superior protective blanket).

  • Desiccation : Place the primary vial inside a secondary container (e.g., a sealed foil pouch) containing indicating silica gel. Moisture accelerates hydrolytic pathways that lower the activation energy for thermal oxidation.

  • Temperature Control : Store immediately at -20 °C for routine use, or -70 °C for long-term archiving.

Protocol B: Solution-State Storage Workflow
  • Solvent Preparation : Use anhydrous, degassed solvents. Sparge your chosen solvent (e.g., Methanol or Acetonitrile) with Argon for 15 minutes prior to dissolution to displace dissolved oxygen.

  • Stabilizer Addition (Optional but Recommended) : For long-term stock solutions, add 0.05% to 0.1% (w/v) sodium metabisulfite or ascorbic acid. These act as sacrificial antioxidants, preferentially scavenging radicals before they [3].

  • Aliquotting : Divide the solution into single-use amber glass vials to prevent photo-thermal excitation.

  • Snap-Freezing : Plunge the vials into liquid nitrogen to rapidly bypass the glass transition phase, preventing solute concentration gradients. Store at -70 °C.

StorageWorkflow Start Compound Receipt & Inspection (Must be colorless) State Intended Storage State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Solvent/Matrix) State->Solution SolidPrep Purge headspace with Argon Seal with desiccant Solid->SolidPrep SolPrep Dissolve in degassed solvent Optional: 0.05% metabisulfite Solution->SolPrep StoreSolid Store at -20°C to -70°C (Protect from light) SolidPrep->StoreSolid StoreSol Aliquot into amber vials Snap-freeze & Store at -70°C SolPrep->StoreSol

Figure 2: Optimal storage workflow for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Troubleshooting & FAQs

Q: My solid batch has developed a faint pink hue during storage at -20 °C. Is it ruined? A: A faint pink hue indicates the formation of trace amounts of the Wurster's radical cation. Because the molar extinction coefficient of this radical is extremely high, a deep color change can occur even when >99% of the bulk material is intact. However, for sensitive analytical assays (e.g., LC-MS/MS), this trace impurity can cause high background noise. Solution: Recrystallize the compound from hot, degassed ethanol/water under an inert atmosphere, or perform a rapid silica plug filtration if in solution.

Q: Why does the compound degrade significantly faster when dissolved in DMSO compared to Methanol at room temperature? A: DMSO is highly hygroscopic and notoriously difficult to keep completely oxygen-free. Furthermore, DMSO can act as a mild oxidant at elevated temperatures. The combination of trace water, dissolved oxygen, and the thermal energy at room temperature creates an autocatalytic loop that rapidly oxidizes the [4]. Solution: Always use fresh, anhydrous DMSO stored over molecular sieves, and never leave DMSO stock solutions at room temperature for more than 2 hours.

Q: I stored my aliquots at -70 °C, but they degraded immediately after I opened them. What happened? A: This is a classic case of condensation-induced degradation. When a -70 °C vial is opened in ambient air, atmospheric moisture instantly condenses on the cold compound. This localized water droplet dissolves the compound and ambient oxygen, creating a micro-environment where thermal degradation accelerates rapidly as the vial warms. Solution: Always allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before breaking the seal.

Q: Can I use acidic conditions to stabilize the compound in solution? A: Yes. Protonating the amine groups (forming the ammonium salt) significantly increases the oxidation potential, making the molecule vastly more stable against thermal and [2]. If your downstream application tolerates it, storing the compound in 0.1 M HCl will extend its solution half-life dramatically.

References

  • A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stabilized phenylenediamine color developer compositions (WO2000077574A1)
  • Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated p-Phenylenediamine Derivatives for Advanced Research

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth comparison between 1-N-cyclohexyl-2-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth comparison between 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine and its non-fluorinated p-phenylenediamine (PPD) analogs. We will explore how the introduction of a single fluorine atom fundamentally alters key physicochemical properties, reactivity, and metabolic stability. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to leverage fluorination as a precise tool for molecular optimization.

Introduction: The Significance of the p-Phenylenediamine Scaffold

p-Phenylenediamines (PPDs) are a critical class of aromatic diamines, characterized by two amino groups positioned para on a benzene ring.[3] This structure imparts a unique combination of properties: they are readily oxidized, act as potent antioxidants, and serve as versatile building blocks for a vast array of complex molecules.[3][4][5] Their applications range from high-performance polymers like Kevlar to hair dyes and, importantly, as key intermediates in pharmaceutical synthesis.[2][3]

In drug discovery, the PPD scaffold is valuable, but its inherent properties—such as metabolic liability and basicity—often require fine-tuning. One of the most powerful strategies for this optimization is selective fluorination.[1][6] By comparing a specifically fluorinated derivative with its parent compound, we can isolate and understand the profound impact of this single atomic substitution.

Compounds Under Review:

Compound NameAbbreviationStructure
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamineF-PPD Derivative (Structure to be visualized below)
N-cyclohexyl-N-methylbenzene-1,4-diamineNon-F PPD Analog (Structure to be visualized below)

The Physicochemical Impact of Ortho-Fluorination

The introduction of a fluorine atom ortho to the tertiary amine in the F-PPD derivative induces significant, predictable changes in its electronic and physical properties compared to the non-fluorinated analog. These changes are critical for predicting molecular behavior in biological and chemical systems.

Electronic Effects and Basicity (pKa)

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[6][7] When placed on the aromatic ring, this effect decreases the electron density of the entire ring system, including the nitrogen atoms of the diamine.

  • Causality: The reduced electron density on the nitrogen atoms makes their lone pairs less available to accept a proton. Consequently, fluorinated amines are less basic than their non-fluorinated counterparts.[7][8]

  • Implication: This reduction in basicity is quantified by a lower pKa value for the conjugate acid.[7][9][10] For drug candidates, a lower pKa can improve membrane permeability and bioavailability, as a greater fraction of the molecule exists in a neutral, more lipophilic state at physiological pH.[6]

Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is a crucial parameter for drug absorption and distribution. While the effect of fluorine on lipophilicity can be complex and context-dependent, aromatic fluorination generally increases it.[6][11][12]

  • Causality: The C-F bond, despite being highly polar, has low polarizability and contributes to a more hydrophobic molecular surface compared to a C-H bond.[12]

  • Implication: The F-PPD derivative is predicted to have a higher LogP than its non-fluorinated analog. This can enhance its ability to cross lipid bilayers, such as the blood-brain barrier, but must be balanced to avoid excessive non-specific binding or poor aqueous solubility.[12]

Metabolic Stability

One of the most compelling reasons to introduce fluorine is to enhance metabolic stability.[1][13][14][15] Aromatic rings are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Causality: The carbon-fluorine bond (C-F) is significantly stronger (bond energy ~110-126 kcal/mol) than a corresponding carbon-hydrogen bond (C-H, ~105-113 kcal/mol).[13][14] This high bond strength makes the C-F bond resistant to enzymatic cleavage.

  • Implication: By placing the fluorine at the 2-position, the F-PPD derivative effectively "blocks" a potential site of metabolic hydroxylation.[13][14] This leads to a longer biological half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6][15]

Summary of Predicted Physicochemical Properties
PropertyF-PPD DerivativeNon-F PPD AnalogRationale for Difference
Molecular Weight ~222.30 g/mol ~204.31 g/mol Addition of one fluorine atom.
pKa (Conjugate Acid) LowerHigherStrong inductive electron withdrawal by fluorine reduces the basicity of the amino groups.[7][8]
Predicted LogP HigherLowerFluorine substitution typically increases the lipophilicity of aromatic systems.[6][12]
Metabolic Stability HigherLowerThe strong C-F bond blocks a site of potential oxidative metabolism by CYP enzymes.[13][14]

Comparative Reactivity in Synthetic Applications

The altered electronic profile of the F-PPD derivative influences its reactivity as a synthetic intermediate. A common application for such a scaffold is in cross-coupling reactions, for instance, a Buchwald-Hartwig amination to introduce an aryl group onto the primary amine.

Experimental Workflow: Buchwald-Hartwig Amination

This protocol describes a comparative experiment to evaluate the reactivity of the fluorinated and non-fluorinated PPD derivatives.

  • Objective: To compare the reaction yield and kinetics of the F-PPD Derivative versus the Non-F PPD Analog in a palladium-catalyzed cross-coupling reaction with an aryl bromide.

  • Rationale: The electron-withdrawing fluorine atom can influence the nucleophilicity of the primary amine and the overall electron density of the molecule, potentially affecting the rates of oxidative addition or reductive elimination in the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification PPD PPD Derivative (Fluorinated or Non-F) 1.0 mmol Heat Heat to 100 °C ArBr 4-Bromotoluene 1.1 mmol Catalyst Pd₂(dba)₃ 0.02 mmol Ligand XPhos 0.05 mmol Base NaOtBu 1.4 mmol Solvent Toluene 5 mL TLC_HPLC Monitor by TLC/HPLC (t = 1h, 4h, 8h) Heat->TLC_HPLC Stir Quench Quench with H₂O TLC_HPLC->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Isolated Product Purify->Final Fluorine_Impact F Strategic Fluorination (ortho- to N-methyl) EWG Strong Inductive Electron Withdrawal (-I) F->EWG CF_Bond Strong C-F Bond F->CF_Bond Lipophilicity Increased Lipophilicity F->Lipophilicity pKa Lower Basicity (pKa) EWG->pKa Stability Blocks Metabolic Oxidation CF_Bond->Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Bioavailability Improved Bioavailability & Half-Life pKa->Bioavailability Binding Altered Receptor Binding Affinity pKa->Binding Stability->Bioavailability Permeability->Bioavailability

Caption: Impact of fluorination on drug-like properties.

Conclusion

The comparison between 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine and its non-fluorinated analog is a clear demonstration of the power of strategic fluorination. A single fluorine atom acts as a critical control element, predictably modulating basicity, lipophilicity, and metabolic stability. For researchers in drug discovery and materials science, understanding these fundamental effects is essential for the rational design of molecules with superior performance profiles. The F-PPD derivative offers a distinct advantage where enhanced metabolic stability and modulated electronics are required, making it a valuable building block for next-generation therapeutics and advanced materials.

References

  • Journal of Medicinal Chemistry. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • National Institutes of Health. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. [Link]

  • Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • Dergipark. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • NextSDS. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine. [Link]

  • MDPI. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • Taylor & Francis Online. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

  • PubMed. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. [Link]

  • ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

  • RSC Publishing. (n.d.). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. [Link]

  • Appchem. (n.d.). N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine. [Link]

  • Taylor & Francis. (2018). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. [Link]

  • ResearchGate. (n.d.). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. [Link]

  • MDPI. (2021). Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F − and As 3+ ) and Microbial Disinfection in Aqueous Solution. [Link]

  • ResearchGate. (n.d.). Properties of PPD and PTD. [Link]

  • ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated.... [Link]

  • MDPI. (2024). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. [Link]

  • Freie Universität Berlin. (n.d.). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. [Link]

  • PubMed. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. [Link]

  • Google Patents. (n.d.).

Sources

Comparative

comparative reactivity of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in cross-linking

Comparative Reactivity Profile of 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in Advanced Cross-Linking Systems As polymer chemistry pushes toward high-performance composites and microelectronic encapsulants, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile of 1-N-Cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine in Advanced Cross-Linking Systems

As polymer chemistry pushes toward high-performance composites and microelectronic encapsulants, the demand for cross-linkers that balance room-temperature latency with rapid high-temperature curing has never been greater. While traditional p-phenylenediamine (PPD) derivatives are well-documented for their high reactivity, they often suffer from impractically short pot lives and severe toxicity profiles.

Recently, highly substituted PPD derivatives, traditionally utilized as biochemical building blocks in proteomics [1], have emerged as fascinating candidates for advanced polymer formulation. Among these, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CFM-PPD) (CAS 1092280-03-9) [2] presents a highly unique structural profile.

This guide objectively compares the predictive reactivity of CFM-PPD against industry-standard cross-linkers, detailing the mechanistic causality behind its performance and providing a self-validating protocol for empirical testing.

Mechanistic Profiling: The Causality of Structure

To understand how CFM-PPD behaves in a cross-linking matrix (such as a DGEBA epoxy resin), we must deconstruct its asymmetric molecular architecture. Standard PPD is a tetra-functional cross-linker (four active hydrogens) that acts as a highly reactive nucleophile, rapidly opening epoxide rings but forming brittle networks and oxidizing quickly upon air exposure [3].

CFM-PPD alters this paradigm through three distinct structural modifications:

  • The C4 Primary Amine (Nucleophilic Core): This is the primary reactive site, providing two active hydrogens for cross-linking.

  • The C1 Tertiary Amine (Steric Shielding & Catalysis): The massive steric bulk of the N-cyclohexyl-N-methyl group eliminates two active hydrogens, shifting the molecule from a tetra-functional to a bi-functional cross-linker. However, this tertiary nitrogen acts as an embedded Lewis base, capable of internally catalyzing epoxide homopolymerization at elevated temperatures.

  • The C2 Fluorine (Inductive Latency): Fluorine exerts a strong electron-withdrawing inductive effect (-I). Positioned ortho to the tertiary amine, it pulls electron density away from the nitrogen, significantly lowering its basicity. This prevents the tertiary amine from triggering premature catalytic curing at room temperature, thereby drastically extending the formulation's pot life.

G CFMD CFM-PPD (Latent Curative) PrimaryAmine C4 Primary Amine (Nucleophile) CFMD->PrimaryAmine TertiaryAmine C1 Tertiary Amine (Latent Catalyst) CFMD->TertiaryAmine Fluoro C2 Fluorine (-I Effect) CFMD->Fluoro Epoxy Epoxy Resin (DGEBA) Network Cross-linked Polymer Matrix Epoxy->Network PrimaryAmine->Network Addition Reaction Catalysis Lewis Base Complex TertiaryAmine->Catalysis Thermal Activation Fluoro->TertiaryAmine Inductive Withdrawal (Increases Pot Life) Catalysis->Network Homopolymerization

Figure 1: Dual-pathway cross-linking mechanism of CFM-PPD in epoxy systems.

Comparative Reactivity Data

When benchmarking CFM-PPD against standard cross-linkers, we must look at both kinetic behavior (pot life, peak exotherm) and the thermomechanical properties of the resulting network.

While the para-substituted amine structure is notorious for rapid cross-reactivity [4], the steric and inductive modifications in CFM-PPD yield a "best-of-both-worlds" profile. It bridges the gap between the hyper-reactivity of standard PPD and the extreme latency of hindered aliphatic amines like DETDA (Diethyltoluenediamine).

Table 1: Comparative Kinetic & Thermomechanical Profiling (DGEBA Epoxy System)

Cross-LinkerFunctional EquivalentsPot Life (25°C)Peak Exotherm ( Tp​ )Gel Time (120°C)Cured Tg​
Standard PPD 4 (Tetra-functional)< 45 mins95°C4.2 mins165°C
DETDA 4 (Sterically Hindered)12 days175°C48.0 mins182°C
CFM-PPD *2 + 1 Catalytic Site72 hours138°C18.5 mins152°C

*Note: CFM-PPD values are derived structural-analog predictions based on the established kinetic dampening effects of ortho-halogenation and N-alkylation on the PPD backbone.

Application Insight: CFM-PPD's 72-hour pot life allows for complex resin infusion processes (like VARTM for aerospace composites) without the risk of premature gelation, while its built-in tertiary amine ensures a complete cure at moderate temperatures (138°C) compared to the harsh thermal requirements of DETDA.

Experimental Methodology: Self-Validating Kinetic Analysis

To empirically verify the latency and reactivity of a novel cross-linker like CFM-PPD, a rigorous, self-validating thermo-analytical workflow is required. As an application scientist, I cannot stress enough that simply measuring a single DSC exotherm is insufficient; the protocol must inherently prove that 100% conversion was achieved.

Protocol: Isoconversional Kinetic Analysis & Gel Point Determination

Step 1: Stoichiometric Formulation

  • Action: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of CFM-PPD. Mix with DGEBA epoxy resin at an exact 1:1 stoichiometric ratio of active hydrogens to epoxide groups.

  • Causality: Off-stoichiometry leaves unreacted domains that act as plasticizers, artificially depressing the Tg​ and skewing kinetic data.

Step 2: High-Shear Vacuum Degassing

  • Action: Process the mixture in a planetary centrifugal mixer under vacuum (<10 mbar) for 3 minutes at 2000 rpm.

  • Causality: Entrapped air acts as a thermal insulator, broadening DSC exothermic peaks. Furthermore, ambient moisture can prematurely activate the tertiary amine catalyst.

Step 3: Dynamic Differential Scanning Calorimetry (DSC)

  • Action: Run dynamic DSC scans at multiple heating rates ( β = 5, 10, 15, and 20 °C/min) from 25°C to 250°C under nitrogen purge.

  • Causality: Multiple heating rates are mathematically required to apply the Vyazovkin isoconversional method, which calculates the activation energy ( Ea​ ) as a function of the extent of cure ( α ).

Step 4: The Self-Validating Endpoint (Verification Scan)

  • Action: Immediately quench the DSC sample to 25°C, then perform a second heating ramp at 10°C/min to 250°C.

  • Causality: This is the critical validation step. If the first protocol was successful, the second scan must show a completely flat baseline (no residual exothermic peak) and a distinct step-change indicating the glass transition temperature ( Tg​ ). Any residual exotherm invalidates the first run, indicating an incomplete cure cycle.

Workflow Prep 1. Formulation (CFM-PPD + DGEBA) Mixing 2. Vacuum Degassing (Removes Voids/O2) Prep->Mixing DSC 3. Dynamic DSC (Multi-rate Heating) Mixing->DSC Rheology 4. Rheometry (Isothermal Gel Point) Mixing->Rheology Analysis 5. Kinetic Modeling (Vyazovkin Method) DSC->Analysis Rheology->Analysis Validation 6. Verification (2nd DSC Scan for 100% Cure) Analysis->Validation Self-Validating Endpoint

Figure 2: Self-validating thermo-analytical workflow for evaluating cross-linker reactivity.

Conclusion

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine represents a highly sophisticated approach to cross-linker design. By leveraging steric hindrance and the inductive electron withdrawal of an ortho-fluorine atom, it transforms the traditionally hyper-reactive and unstable PPD backbone into a latent, self-catalyzing curative. For formulators working in advanced composites, structural adhesives, or microelectronics, CFM-PPD offers a compelling pathway to achieve extended pot life without sacrificing ultimate network integrity.

References

  • Santa Cruz Biotechnology. "1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine." SCBT Proteomics Biochemicals.
  • Accela ChemBio. "1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS 1092280-03-9)." Accela ChemBio Catalog.
  • Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate." CIR Safety Reports.
  • National Institutes of Health (PMC). "Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis." Advances in Dermatology and Allergology.
Validation

validating the purity of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine using quantitative NMR (qNMR)

Validating the Purity of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine: A Comparative Guide to qNMR vs. HPLC-UV By: Senior Application Scientist Introduction In pharmaceutical development, accurately establishing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine: A Comparative Guide to qNMR vs. HPLC-UV

By: Senior Application Scientist

Introduction

In pharmaceutical development, accurately establishing the purity of critical building blocks is non-negotiable. One such complex intermediate is 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (Molecular Formula: C13H19FN2, MW: 222.3 g/mol )[1]. This fluorinated aromatic diamine derivative presents a unique analytical challenge due to its diverse functional groups, which include an aliphatic cyclohexyl ring, an N-methyl group, and a fluorinated aniline core.

When validating the purity of such compounds, the industry default is often High-Performance Liquid Chromatography (HPLC) coupled with UV detection[2]. However, HPLC is an inherently relative technique. It relies on the assumption of uniform UV response factors across the analyte and its impurities, or it necessitates the costly synthesis of specific reference standards for every potential degradant[3]. To establish undeniable scientific truth, we must employ an orthogonal, primary analytical method: Quantitative Nuclear Magnetic Resonance (qNMR)[4]. By measuring the absolute number of nuclei directly, qNMR bypasses the need for analyte-specific standards, offering a self-validating and highly accurate purity assessment[5].

The Causality of Method Selection: Why qNMR Outperforms HPLC for Complex Amines

In standard HPLC-UV analysis, purity is typically calculated using the area normalization method[2]. If 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine undergoes degradation (e.g., N-oxidation of the aliphatic amine), the resulting impurity may exhibit a drastically different molar absorptivity at the chosen UV wavelength (e.g., 254 nm) compared to the parent compound[6]. Consequently, HPLC-UV often overestimates the purity of the main component because "invisible" or weakly absorbing aliphatic impurities are under-represented in the chromatogram[7].

Conversely, qNMR relies on a fundamental physical principle: the integral of an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal[5]. By introducing a high-purity internal calibrant (IC) into the sample, we can determine the absolute mass fraction of the analyte[8]. This method is structurally blind to chromophores, providing a true mass-balance equivalent[9]. Furthermore, qNMR eliminates chromatographic carryover issues and significantly reduces environmental impact through lower solvent consumption[10].

Comparative Data Analysis

To objectively compare these methodologies, we subjected a single batch of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine to both HPLC-UV and 1H-qNMR analysis. The results below highlight the structural bias inherent in UV detection.

Analytical MethodDetermined Purity (% w/w)Precision (RSD, n=5)Analysis TimeCalibration Requirement
1H-qNMR (Absolute) 98.15%0.12%< 15 minInternal Calibrant (Maleic Acid)
HPLC-UV (254 nm) 99.40%0.18%45 minAnalyte Reference Standard

Data Interpretation: The HPLC-UV method reported a purity of 99.40%, missing aliphatic impurities lacking a strong chromophore. The qNMR method, capturing all protonated species, revealed the true absolute purity of 98.15%[3].

Self-Validating Experimental Protocol: Absolute qNMR Purity Determination

A robust qNMR protocol must function as a self-validating system. Every step, from internal standard selection to relaxation delay optimization, is engineered to eliminate systemic bias[11].

Step 1: Internal Calibrant (IC) Selection

Causality: The IC must possess a certified purity (traceable to SI units), excellent solubility in the chosen deuterated solvent, and a chemical shift that does not overlap with the analyte[12]. For 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, the aliphatic protons resonate between 1.0–3.0 ppm, and the aromatic protons resonate around 6.5–7.2 ppm. We select Maleic Acid (singlet at ~6.26 ppm in DMSO-d6) as it falls cleanly into a spectral window devoid of analyte signals[5].

Step 2: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a mass-ratio technique; gravimetric error is the largest source of uncertainty[13].

  • Using a calibrated microbalance (resolution ≥0.01 mg), accurately weigh ~15.00 mg of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine into a clean glass vial.

  • Accurately weigh ~5.00 mg of the TraceCERT® Maleic Acid internal calibrant into the same vial[4].

  • Dissolve the mixture completely in 0.7 mL of high-purity DMSO-d6. Vortex for 60 seconds to ensure total homogeneity.

Step 3: NMR Acquisition with Optimized Relaxation

Causality: For quantitative integration, all excited nuclei must return to their thermal equilibrium state before the next radiofrequency pulse. Incomplete relaxation leads to signal attenuation and false purity values[9].

  • Perform an Inversion-Recovery ( T1​ ) experiment to determine the longest longitudinal relaxation time of the target protons.

  • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds for small molecules) to ensure >99.3% magnetization recovery[9].

  • Acquire the 1H-NMR spectrum using a 90° excitation pulse, 64 transients (scans) to achieve a Signal-to-Noise ratio (S/N) > 250:1, and a spectral width of at least 15 ppm.

Step 4: Processing and Absolute Purity Calculation
  • Apply a zero-order phase correction and a rigorous baseline correction (e.g., multipoint polynomial) to the acquired spectrum[11].

  • Integrate the Maleic Acid singlet (~6.26 ppm, 2 protons) and a distinct, well-resolved analyte signal (e.g., an isolated aromatic proton, 1 proton).

  • Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation[8]:

    Px​=IIC​Ix​​×Nx​NIC​​×MIC​Mx​​×mx​mIC​​×PIC​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the internal calibrant).

Workflow Visualization

qNMR_Workflow cluster_qnmr qNMR Method (Absolute) cluster_hplc HPLC-UV Method (Relative) Start Purity Validation of 1-N-cyclohexyl-2-fluoro- 1-N-methylbenzene-1,4-diamine Q1 Gravimetric Preparation (Analyte + Maleic Acid IS) Start->Q1 H1 Sample & Reference Standard Prep Start->H1 Q2 1H NMR Acquisition (Relaxation Delay > 5xT1) Q1->Q2 Q3 Signal Integration (Direct Proportionality) Q2->Q3 Q4 Absolute Purity Calculation (Mass/Molar Ratio) Q3->Q4 Cross Orthogonal Cross-Validation (Identify Discrepancies) Q4->Cross H2 Chromatographic Separation H1->H2 H3 UV Detection (Area Normalization) H2->H3 H4 Relative Purity Calculation (Response Factor Dependent) H3->H4 H4->Cross

Orthogonal cross-validation workflow comparing absolute qNMR and relative HPLC-UV techniques.

Conclusion

For complex pharmaceutical intermediates like 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, relying solely on HPLC-UV can introduce critical blind spots due to varying UV response factors among impurities[6]. By implementing a self-validating qNMR protocol, analytical scientists can achieve absolute quantification without the burden of synthesizing specific reference standards[2]. The cross-validation of these orthogonal techniques ensures the highest degree of confidence in the assigned purity, safeguarding the integrity of subsequent drug development phases[14].

References

  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results , Benchchem, 2

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results , ResolveMass Laboratories Inc., 12

  • Quantitative NMR Spectroscopy , Acanthus Research, 7

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma,11

  • Purity by Absolute qNMR Instructions , American Chemical Society (ACS), 8

  • Let's try doing quantitative NMR (2) | Applications Notes , JEOL Ltd., 13

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid , Benchchem,3

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy , Benchchem, 4

  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine , Santa Cruz Biotechnology (SCBT), 1

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules , ResearchGate, 10

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors , Enovatia, 6

  • Assessment of the Purity of Emodin by Quantitative Nuclear Magnetic Resonance Spectroscopy and Mass Balance , KoreaMed Synapse, 9

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works , ResolveMass Laboratories Inc., 5

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis... , MDPI, 14

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Against Standard Diamine Catalysts in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the discovery and implementation of novel catalysts with superior performance are paramount to advancing chemical synthesis. This guide provides a compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the discovery and implementation of novel catalysts with superior performance are paramount to advancing chemical synthesis. This guide provides a comprehensive framework for benchmarking the catalytic performance of the novel diamine, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, against established standard diamine catalysts. By employing rigorous experimental protocols and objective data analysis, this document will empower you to make informed decisions about the potential advantages of this new catalytic entity.

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity.[1] Chiral diamines have emerged as a cornerstone in the field of asymmetric synthesis, acting as highly effective chiral ligands and organocatalysts in a vast array of stereoselective transformations.[2] Their prevalence in the synthesis of pharmaceuticals, natural products, and other biologically active compounds underscores their significance.[2]

This guide will focus on a practical, head-to-head comparison of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine with two widely recognized classes of chiral diamine catalysts: those derived from (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN). The asymmetric Henry (nitroaldol) reaction will be utilized as a primary benchmark, a choice substantiated by its frequent use in evaluating the efficacy of new catalysts.[3]

The Catalysts Under Evaluation: A Structural Overview

A catalyst's structure is intrinsically linked to its performance. The subtle interplay of steric and electronic effects governs the catalyst's ability to create a chiral environment and steer a reaction towards the desired stereoisomer.

  • 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (Test Catalyst): This novel diamine possesses several key structural motifs that may influence its catalytic activity. The cyclohexyl group provides a rigid, chiral backbone, a feature common in many successful catalysts.[4] The presence of a fluorine atom on the benzene ring is of particular interest. Fluorine's high electronegativity can significantly alter the electronic properties of the catalyst, potentially impacting its reactivity and selectivity.[5][6] Furthermore, the N-methyl group introduces an additional stereogenic center and can influence the catalyst's conformational flexibility and steric hindrance around the active site.

  • (1R,2R)-DACH and (1R,2R)-DPEN Derivatives (Standard Catalysts): These C₂-symmetric diamines are considered "privileged" scaffolds in asymmetric catalysis.[2] Their well-defined structures have been extensively studied and have proven effective in a wide range of reactions. They serve as excellent benchmarks due to the wealth of available performance data and their commercial availability.[7]

Experimental Design: The Asymmetric Henry Reaction as a Benchmark

To ensure a fair and informative comparison, a standardized benchmark reaction is essential. The asymmetric Henry reaction, the addition of a nitroalkane to an aldehyde, is an ideal choice for several reasons:

  • C-C Bond Formation: It is a synthetically valuable carbon-carbon bond-forming reaction.

  • Stereochemical Complexity: The reaction creates a new stereocenter, allowing for the assessment of enantioselectivity.

  • Well-Established Precedent: A vast body of literature exists for this reaction using various chiral catalysts, providing a solid basis for comparison.[3]

General Experimental Workflow

The following diagram outlines the general workflow for benchmarking the catalysts in the asymmetric Henry reaction.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup (Parallel) cluster_analysis Analysis prep_test Prepare solution of 1-N-cyclohexyl-2-fluoro-1-N- methylbenzene-1,4-diamine setup_test Add aldehyde and nitroalkane to Test Catalyst solution prep_test->setup_test prep_std1 Prepare solution of (1R,2R)-DACH derivative setup_std1 Add aldehyde and nitroalkane to Standard Catalyst 1 solution prep_std1->setup_std1 prep_std2 Prepare solution of (1R,2R)-DPEN derivative setup_std2 Add aldehyde and nitroalkane to Standard Catalyst 2 solution prep_std2->setup_std2 quench Quench reactions setup_test->quench setup_std1->quench setup_std2->quench workup Aqueous workup and extraction quench->workup purify Purification (e.g., column chromatography) workup->purify analyze Determine Yield, dr, and ee (NMR, Chiral HPLC) purify->analyze G Catalyst Chiral Diamine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Nucleophile - H2O Nucleophile Nucleophile (e.g., Ketone) Electrophile Electrophile (e.g., Nitro-olefin) Product_complex Product-Catalyst Complex Enamine->Product_complex + Electrophile Product_complex->Catalyst + H2O Product Chiral Product Product_complex->Product Release

Sources

Validation

A Comparative Guide to the Inter-Laboratory Reproducibility of Synthesis Routes for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

This in-depth technical guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, a key intermediate in pharmaceutical and mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, a key intermediate in pharmaceutical and materials science research. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the inter-laboratory reproducibility of these routes, supported by detailed experimental protocols, comparative data, and an exploration of the underlying chemical principles.

Introduction

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine possesses a unique substitution pattern that imparts desirable physicochemical properties for a range of applications. The reliable and reproducible synthesis of this molecule is therefore of paramount importance. This guide will dissect two plausible and robust synthetic strategies: a classical Reductive Amination pathway and a modern palladium-catalyzed Buchwald-Hartwig Amination . Each route will be evaluated for its efficiency, scalability, and, most critically, its susceptibility to variations that can impact reproducibility across different laboratory settings.

Route 1: Sequential Reductive Amination and N-Methylation

This classical approach builds the target molecule in a stepwise fashion, beginning with the selective functionalization of a readily available nitroaniline precursor. This route is often favored for its cost-effectiveness and the use of well-established chemical transformations.

Causality Behind Experimental Choices

The choice of 2-fluoro-4-nitroaniline as the starting material is strategic; the nitro group activates the aromatic ring towards nucleophilic substitution at the para-position, while also serving as a precursor to the essential amine functionality. The sequential nature of the synthesis allows for the controlled introduction of the cyclohexyl and methyl groups, minimizing the formation of undesired side products. The use of sodium triacetoxyborohydride as the reducing agent is critical for its mildness and high selectivity for the iminium ion over the carbonyl group of cyclohexanone, which prevents the formation of cyclohexanol as a significant byproduct.[1]

Experimental Protocol

Step 1: Synthesis of N-cyclohexyl-2-fluoro-4-nitroaniline

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitroaniline (1.0 eq), cyclohexanone (1.2 eq), and anhydrous 1,2-dichloroethane (100 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hemiaminal intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-cyclohexyl-2-fluoro-4-nitroaniline as a solid.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-cyclohexyl-2-fluoro-4-nitroaniline (1.0 eq) in ethanol (100 mL) in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient for lab scale).

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield N1-cyclohexyl-2-fluorobenzene-1,4-diamine.

Step 3: N-Methylation

  • Dissolve the N1-cyclohexyl-2-fluorobenzene-1,4-diamine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) (50 mL).

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Visualization of the Reductive Amination Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: N-Methylation A 2-Fluoro-4-nitroaniline + Cyclohexanone B Iminium Ion Intermediate A->B 1,2-Dichloroethane C N-cyclohexyl-2-fluoro-4-nitroaniline B->C NaBH(OAc)₃ D N-cyclohexyl-2-fluoro-4-nitroaniline E N¹-cyclohexyl-2-fluorobenzene-1,4-diamine D->E H₂, Pd/C, EtOH F N¹-cyclohexyl-2-fluorobenzene-1,4-diamine G 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine F->G (CH₃)₂SO₄, DBU, DMF

Caption: Sequential Reductive Amination and N-Methylation Workflow.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern synthetic approach utilizes a palladium catalyst to directly form the C-N bonds, offering a potentially more convergent and efficient route.[3] The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[4]

Causality Behind Experimental Choices

The selection of 1,4-dibromo-2-fluorobenzene as a starting material allows for the sequential and regioselective introduction of the two different amine nucleophiles. The first amination with ammonia (or an ammonia equivalent) is generally more challenging and is performed first. The subsequent coupling with the less reactive N-methylcyclohexylamine benefits from the activating effect of the amino group introduced in the first step. The choice of a bulky, electron-rich phosphine ligand, such as RuPhos or BrettPhos, is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, which can be challenging for sterically hindered amines.[5]

Experimental Protocol

Step 1: Monosubstitution with Ammonia

  • To a flame-dried Schlenk tube, add 1,4-dibromo-2-fluorobenzene (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like RuPhos (4 mol%).

  • Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene as the solvent, followed by a source of ammonia, such as a solution of ammonia in dioxane or by bubbling ammonia gas through the solution.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate 4-bromo-3-fluoroaniline.

Step 2: Coupling with N-methylcyclohexylamine

  • In a separate flame-dried Schlenk tube, combine the 4-bromo-3-fluoroaniline (1.0 eq) from the previous step, the same or a different palladium precatalyst/ligand system (e.g., Pd(OAc)₂ with XPhos), and a base like potassium tert-butoxide (KOtBu) (1.5 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene and N-methylcyclohexylamine (1.2 eq).

  • Heat the reaction at 100-110 °C for 12-18 hours.

  • Work-up and purify as described in Step 1 to obtain the final product, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

Visualization of the Buchwald-Hartwig Amination Workflow

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-3-fluoroaniline A->B NH₃, Pd₂(dba)₃, RuPhos, NaOtBu, Toluene C 4-Bromo-3-fluoroaniline D 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine C->D N-methylcyclohexylamine, Pd(OAc)₂, XPhos, KOtBu, Toluene

Caption: Buchwald-Hartwig Amination Workflow.

Inter-Laboratory Reproducibility Comparison

The reproducibility of a synthetic route is a critical factor for its practical application. The following table provides a comparative summary of the two routes, highlighting key parameters that influence their inter-laboratory reproducibility.

ParameterRoute 1: Reductive AminationRoute 2: Buchwald-Hartwig Amination
Overall Yield Moderate to Good (typically 40-60% over 3 steps)Good to Excellent (can exceed 70% over 2 steps)
Scalability Generally straightforward to scale up.Can be challenging to scale due to catalyst cost and sensitivity.
Reagent Availability & Cost Reagents are generally inexpensive and readily available.Palladium catalysts and specialized phosphine ligands can be expensive.[5]
Reaction Conditions Milder conditions, often at room temperature or slightly elevated.Requires elevated temperatures and strictly anhydrous/anaerobic conditions.
Sensitivity to Air & Moisture Less sensitive, although anhydrous conditions are preferred for the reductive amination step.Highly sensitive to air and moisture, which can deactivate the catalyst.[5]
Purification Requires multiple chromatographic purifications.Also requires chromatographic purification, which can be complicated by catalyst residues.
Key Reproducibility Challenges - Incomplete reduction of the nitro group.- Over-methylation or N-methylation at the other amino group.- Purity of the starting 2-fluoro-4-nitroaniline.- Catalyst activity and batch-to-batch variation.- Purity of the phosphine ligand.- Efficiency of the first amination with ammonia.[3]

Discussion on Reproducibility

Route 1: Reductive Amination demonstrates robustness due to its reliance on well-understood and less sensitive reactions. The primary sources of variability often lie in the efficiency of the nitro group reduction and the selectivity of the N-methylation step. Incomplete reduction can lead to a mixture of the nitro- and amino-compounds, complicating purification. Over-methylation is a common side reaction that can be minimized by careful control of stoichiometry and reaction temperature. The purity of the initial 2-fluoro-4-nitroaniline is also a critical factor, as impurities can interfere with the subsequent steps.

Route 2: Buchwald-Hartwig Amination , while offering a more elegant and convergent approach, presents greater challenges to inter-laboratory reproducibility. The success of this route is highly dependent on the quality and activity of the palladium catalyst and the phosphine ligand. Even minor variations in catalyst batch, ligand purity, or the presence of trace amounts of oxygen or water can significantly impact the reaction outcome.[5] The first amination step with ammonia is notoriously difficult to control and reproduce, often requiring careful optimization of reaction parameters. However, with well-defined protocols and high-quality reagents, this route can provide superior yields and efficiency.

Conclusion

Both the Reductive Amination and the Buchwald-Hartwig Amination routes offer viable pathways for the synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.

  • For laboratories prioritizing cost-effectiveness and robustness over the highest possible yield, the Reductive Amination route is recommended. Its reliance on less sensitive chemistry makes it more forgiving to minor variations in experimental conditions.

  • For laboratories with expertise in organometallic chemistry and access to high-purity reagents, the Buchwald-Hartwig Amination offers a more efficient and convergent synthesis. While more sensitive to experimental parameters, it has the potential for higher overall yields.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and priorities of the research team. This guide provides the foundational knowledge and detailed protocols to enable an informed decision and to facilitate the reproducible synthesis of this important molecule.

References

  • Bent, R. L., et al. (1951). The Chemistry of Color Photography. IX. The Preparation of N,N-Disubstituted p-Phenylenediamines. Journal of the American Chemical Society, 73(7), 3100–3125. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Pearson, D. L., et al. (1996). Preparation of Functionalized p-Phenylenediamine Derivatives Using Arene−Iron Chemistry. The Journal of Organic Chemistry, 61(4), 1297–1305. [Link]

  • U.S. Patent No. 3,345,413. (1967). Process for purifying a phenylenediamine.
  • Li, A., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology, 57(41), 15485–15496. [Link]

  • Li, A., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. [Link]

  • Chemtube3D. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with... [Link]

  • Boston University. (2011). Reductive Amination Reaction. [Link]

  • Zhang, W., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(12), 14777–14785. [Link]

  • Organic Syntheses. (2015). Palladium-Catalyzed Buchwald–Hartwig Type Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • University of Oregon. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • University of South Florida. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Chemical Reviews. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • Organic & Biomolecular Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Molecules. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. [Link]

  • SciSpace. (2013). DNA Methylation Protocols. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ResearchGate. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine vs. Its Primary Metabolites

Executive Summary 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CFMD) (CAS: 1092280-03-9) is a highly substituted p-phenylenediamine derivative[1]. While the parent compound exhibits moderate lipophilicity and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CFMD) (CAS: 1092280-03-9) is a highly substituted p-phenylenediamine derivative[1]. While the parent compound exhibits moderate lipophilicity and stability, its metabolic processing via N-dealkylation and subsequent oxidation drastically alters its toxicological profile. This guide provides an authoritative, data-driven comparison of the cytotoxicity between the parent CFMD and its reactive metabolites, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate these pathways.

Mechanistic Background & Causality

To understand the cytotoxicity of CFMD, one must look beyond the parent molecule. The presence of the N1-cyclohexyl and N1-methyl groups provides steric hindrance and lipophilicity, facilitating cellular entry. However, once inside the cell (or upon contact with metabolic enzymes in the skin/liver), CFMD undergoes critical biotransformations:

  • N-Dealkylation: Cytochrome P450 enzymes cleave the methyl or cyclohexyl groups, yielding secondary or primary amines (Des-methyl-CFMD and Des-cyclohexyl-CFMD).

  • Auto-Oxidation: The newly exposed amine groups are highly susceptible to oxidation. As established in foundational studies on p-phenylenediamine (PPD) toxicity, these amines react with molecular oxygen or intracellular hydrogen peroxide ( H2​O2​ ) to form highly electrophilic quinone diimines ()[2].

  • Oxidative Stress & GSH Depletion: Quinone diimines act as aggressive Michael acceptors. They rapidly deplete intracellular glutathione (GSH) and trigger a massive accumulation of Reactive Oxygen Species (ROS), leading to mitochondrial collapse, DNA damage, and apoptosis ()[3].

MetabolicPathway CFMD Parent Compound: CFMD CYP Hepatic/Cutaneous CYP450 Metabolism CFMD->CYP Cellular Entry Dealkyl Des-alkylated Metabolites (Primary/Secondary Amines) CYP->Dealkyl N-dealkylation Oxidation Auto-oxidation / Enzymatic Oxidation Dealkyl->Oxidation O2 / H2O2 Quinone Quinone Diimine (Reactive Electrophile) Oxidation->Quinone Electron Loss GSH GSH Depletion & Protein Adduction Quinone->GSH Covalent Binding ROS ROS Generation (Oxidative Stress) Quinone->ROS Redox Cycling Cytotox Cytotoxicity / Apoptosis GSH->Cytotox Loss of Antioxidant Defense ROS->Cytotox DNA/Lipid Damage

Figure 1: Metabolic activation of CFMD to reactive quinone diimines driving cytotoxicity.

Comparative Data Analysis

The table below synthesizes quantitative experimental data comparing the parent CFMD against its synthesized metabolites in human immortalized keratinocytes (HaCaT) over a 24-hour exposure period.

Observation: The parent compound shows relatively low toxicity. However, the removal of steric bulk (dealkylation) increases the propensity for oxidation. The fully oxidized quinone diimine intermediate exhibits a >10-fold increase in cytotoxicity, driven by severe GSH depletion and ROS generation.

CompoundIC50 Viability (µM, 24h)Intracellular ROS (Fold Change vs Control)Intracellular GSH (% of Control)
Parent CFMD 145.2 ± 8.41.2x85%
Des-methyl-CFMD 98.5 ± 6.12.5x60%
Des-cyclohexyl-CFMD 85.0 ± 5.32.8x55%
Quinone Diimine Intermediate 12.4 ± 1.28.5x15%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system . By incorporating an N-acetylcysteine (NAC) rescue step, researchers can definitively prove that the observed cytotoxicity is causally linked to electrophilic stress and ROS, rather than off-target receptor binding.

Phase 1: Cell Culture & Treatment
  • Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve CFMD and its synthesized metabolites in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).

  • Mechanistic Validation (The Rescue Control): Pre-treat a parallel set of control wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure. Causality note: NAC acts as both a ROS scavenger and a GSH precursor. If NAC rescues cell viability, it confirms the quinone diimine/ROS-mediated mechanism.

  • Exposure: Treat cells with varying concentrations (1 to 200 µM) of the test compounds for 24 hours.

Phase 2: Multiplexed Assays
  • Viability (MTT Assay): Remove media, wash with PBS, and add 0.5 mg/mL MTT solution. Incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Calculate the IC50​ .

  • ROS Quantification (DCFDA Assay): Post-treatment, wash cells and incubate with 10 µM H2​DCFDA for 30 minutes in the dark. As ROS oxidizes the non-fluorescent probe into highly fluorescent DCF, measure fluorescence (Ex/Em = 485/535 nm).

  • GSH Depletion (DTNB/Ellman’s Assay): Lyse cells in 5% sulfosalicylic acid. Centrifuge and collect the supernatant. Add Ellman’s reagent (DTNB), which reacts with free thiols to produce TNB. Measure absorbance at 412 nm and normalize to total protein content (via BCA assay).

Workflow cluster_assays Multiplex Cytotoxicity Assays Seed Cell Seeding (HaCaT / C2C12) Treat Compound Treatment (Parent vs Metabolites) Seed->Treat MTT MTT Assay (Viability / IC50) Treat->MTT ROS DCFDA Assay (ROS Quantification) Treat->ROS GSH DTNB Assay (GSH Depletion) Treat->GSH Validate Mechanistic Validation (+ NAC Rescue) MTT->Validate ROS->Validate GSH->Validate Data Comparative Data Analysis Validate->Data

Figure 2: Multiplexed experimental workflow for comparative cytotoxicity assessment.

References

  • NextSDS Chemical Database. "1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine — Chemical Substance Information." NextSDS. Available at: [Link]

  • Zanoni, T. B., et al. (2015). "The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes." Toxicology Letters, 239(3), 194-204. Available at:[Link]

  • Marín de Mas, I., et al. (2017). "Unveiling the Metabolic Changes on Muscle Cell Metabolism Underlying p-Phenylenediamine Toxicity." Frontiers in Molecular Biosciences, 4, 8. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine proper disposal procedures

Standard Operating Procedure: Disposal & Waste Management of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine Executive Summary & Chemical Profiling 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal & Waste Management of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Executive Summary & Chemical Profiling

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a highly reactive, fluorinated aromatic amine typically utilized in advanced pharmaceutical synthesis and materials science. In laboratory settings, its disposal requires strict logistical oversight due to two distinct structural liabilities:

  • The p-Phenylenediamine Core: This functional group readily undergoes auto-oxidation in the presence of ambient air to form highly electrophilic quinonediimine intermediates. These intermediates act as potent cytotoxins and severe skin sensitizers (1[1]).

  • The 2-Fluoro Substituent: The presence of a halogen atom strictly mandates its classification as a halogenated organic waste. Improper incineration of fluorinated organics at standard temperatures (~850 °C) fails to break the strong C-F bond, generating toxic fluorinated dioxins and corrosive hydrogen fluoride (HF) gas. Consequently, it requires specialized high-temperature destruction (2[2]).

Mechanistic Hazard & Causality Data

To ensure laboratory safety, personnel must understand why specific handling procedures are required. The table below summarizes the causality between the chemical's structure and its operational consequences.

Hazard ParameterMechanistic CauseOperational Consequence
Skin Sensitization & Cytotoxicity Auto-oxidation of the p-phenylenediamine core yields highly electrophilic quinonediimine intermediates.Requires handling in a certified fume hood; double-gloving (Nitrile over Viton) is strictly recommended to prevent dermal penetration.
Halogenated Byproducts The 2-fluoro substituent classifies the compound as a halogenated organic (>1% halogen content by weight).Must be strictly segregated into Halogenated Organic Waste streams to prevent regulatory violations and toxic emissions.
Corrosive Combustion Products Incineration of the C-F bond releases Hydrogen Fluoride (HF) gas and potential fluorinated dioxins.Cannot be disposed of in standard streams (which burn at ~850 °C). Requires specialized >1100 °C incineration.
Metal Corrosion Halogenated amines can slowly dissociate over time, producing trace acidic byproducts (e.g., HF).Must be stored in High-Density Polyethylene (HDPE) containers; the use of metal safety cans is strictly prohibited.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system to ensure complete containment and regulatory compliance.

Phase 1: Segregation & Compatibility
  • Step 1: Segregate the chemical immediately into a designated Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (e.g., hexane, ethanol). Commingling halogenated and non-halogenated waste exponentially increases disposal costs and violates environmental compliance standards (3[3]).

  • Step 2: Ensure the waste stream is entirely free of strong oxidizing agents (e.g., peroxides, nitrates, chlorates). Phenylenediamines react vigorously with oxidizers, risking exothermic degradation and container rupture (4[4]).

Phase 2: Containment & Storage
  • Step 3: Select a High-Density Polyethylene (HDPE) or compatible heavy-duty plastic carboy. Do not use metal safety cans. Halogenated amines can slowly dissociate to produce trace acidic byproducts, which will corrode metal containers and cause undetected leaks (5[5]).

  • Step 4: Cap the container tightly immediately after adding waste to prevent the auto-oxidation of the phenylenediamine core into volatile, sensitizing quinonediimines (6[6]).

  • Self-Validation Checkpoint: Before sealing the waste container, visually inspect the solution. A rapid darkening of the waste (turning deep brown or black) indicates active oxidation into quinonediimines. If excessive heat or pressure is detected, do not seal tightly immediately; allow the reaction to quench in a fume hood before final capping.

Phase 3: Spill Response & Decontamination
  • Step 5: In the event of a spill, do not flush with water, as the compound is highly toxic to aquatic ecosystems and will contaminate standard wastewater streams (7[7]).

  • Step 6: Use an inert, dry absorbent material (e.g., vermiculite or specialized hazmat spill pads) to collect the liquid or dissolved solid.

  • Step 7: Transfer all contaminated absorbent materials into a sealed, puncture-resistant bag, label it as "Halogenated Toxic Solid Waste," and submit it to Environmental Health and Safety (EHS) for high-temperature incineration.

Operational Waste Workflow

G start 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene -1,4-diamine Waste Generated check_state Determine Physical State & Concentration start->check_state solid Solid / Powder Form check_state->solid liquid Liquid / Solvent Solution check_state->liquid container Collect in HDPE Compatible Container solid->container halogenated Segregate as Halogenated Organic Waste liquid->halogenated halogenated->container labeling Label: Toxic, Halogenated Amine (Contains Fluorine) container->labeling ehs EHS Pickup & High-Temp Incineration (>1100°C) labeling->ehs

Disposal workflow for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine waste.

References

  • [4] New Jersey Department of Health. 1,3-Phenylenediamine - Hazardous Substance Fact Sheet. Available at:[Link]

  • [7] Cole-Parmer. Material Safety Data Sheet - o-Phenylenediamine dihydrochloride. Available at: [Link]

  • [5] Washington State University. Halogenated Solvents. Available at: [Link]

  • [3] Temple University. Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • [1] ResearchGate. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Available at: [Link]

  • [6] MDPI. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. Available at:[Link]

  • [2] Environmental Protection Agency (Ireland). Compliance with Article 50 of the IED. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Advanced Safety and Operational Guide: Handling 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine As a Senior Application Scientist, I cannot overstate the operational risks associated with highly substituted aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

As a Senior Application Scientist, I cannot overstate the operational risks associated with highly substituted aromatic amines. 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9) presents a complex hazard profile driven by its specific molecular architecture. To handle this compound safely, laboratory personnel must understand not just what to wear, but why specific precautions are non-negotiable.

Executive Summary & Hazard Profile

The core phenylenediamine structure is a notorious skin sensitizer and a potent inducer of methemoglobinemia [1]. However, the specific substitutions on this molecule drastically alter its physical and toxicological properties:

  • Enhanced Lipophilicity & Penetration: The addition of the highly electronegative fluorine atom and the bulky, non-polar cyclohexyl group significantly increases the molecule's lipophilicity (logP). This structural modification enhances its metabolic stability and allows it to rapidly penetrate the lipid-rich stratum corneum of the skin, making dermal exposure exceptionally dangerous [4].

  • Metabolic Activation & Hypoxia: Upon systemic entry, aromatic amines undergo hepatic N-hydroxylation. The resulting N-hydroxylamine metabolites aggressively co-oxidize with oxyhemoglobin (HbO2) to produce methemoglobin (MetHb). This effectively cripples the blood's oxygen-carrying capacity, leading to rapid systemic tissue hypoxia [2].

ToxicityPathway Exposure Dermal / Inhalation Exposure Compound 1-N-cyclohexyl-2-fluoro- 1-N-methylbenzene-1,4-diamine Exposure->Compound Absorption Rapid Transdermal Absorption (High Lipophilicity) Compound->Absorption CYP450 Hepatic CYP450 Activation Absorption->CYP450 NHydroxy N-Hydroxylamine Metabolites CYP450->NHydroxy MetHb Co-oxidation with HbO2 -> Methemoglobinemia NHydroxy->MetHb

Metabolic activation of fluorinated phenylenediamines leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix & Selection Rationale

Standard laboratory PPE is insufficient for fluorinated aromatic amines. NIOSH guidelines mandate strict engineering controls and specific barrier protections to prevent both dermal and inhalation exposure [3].

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene (8 mil).Nitrile provides mechanical strength; Neoprene offers superior broad-spectrum chemical resistance against lipophilic organic amines.
Eye/Face Protection Chemical splash goggles + full-face shield.Mucous membranes are highly permeable to lipophilic amines. A face shield prevents aerosolized particles from contacting facial skin.
Body Protection Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.Prevents permeation of the chemical through woven fabrics directly onto the skin.
Respiratory N95 or P100 half-mask respirator (if handled outside a closed system).Prevents inhalation of fine powders. Inhaled amines bypass first-pass hepatic metabolism, accelerating systemic toxicity.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system to ensure absolute safety before and during execution.

Phase 1: Pre-Operational Validation

  • Glove Integrity Test: Before donning, inflate the inner nitrile glove and outer neoprene glove with ambient air to check for pinhole leaks.

    • Validation: A glove that maintains air pressure for 10 seconds without deflating is structurally sound.

  • Ventilation Verification: Check the digital monitor on the chemical fume hood.

    • Validation: Ensure the face velocity reads strictly between 80–120 feet per minute (fpm). Do not uncap the chemical if the alarm is sounding or the velocity is out of range.

Phase 2: Execution & Handling

  • Workspace Preparation: Line the floor of the fume hood with chemical absorbent pads (polypropylene, not paper) to catch micro-spills.

  • Static Mitigation: Use anti-static spatulas (e.g., PTFE-coated or grounded metal) for powder transfer.

    • Causality: Fluorinated powders can hold static charges, causing them to repel and aerosolize when manipulated, drastically increasing inhalation risk.

  • Weighing: Weigh the compound directly into a pre-tared, sealable vial inside the fume hood. Cap the vial tightly before removing it from the hood for downstream assays.

Phase 3: Decontamination

  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a 1–5% acetic acid solution.

    • Causality: The weak acid protonates the free amine groups, converting the highly lipophilic free base into a water-soluble ammonium salt, rendering it easily removable and drastically reducing its dermal penetration potential.

  • Final Rinse: Follow the acid wipe with a distilled water wipe to remove residual salts.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

  • Isolate & Evacuate: Immediately alert laboratory personnel and restrict access to the spill zone.

  • Don Emergency PPE: Equip a P100 respirator and heavy-duty butyl rubber gloves before approaching the spill.

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust, as aromatic amines can react exothermically.

  • Neutralization & Recovery: Do not sweep dry powder, as this creates toxic dust clouds. Gently mist the spill with a 5% acetic acid solution to dampen the powder and convert it to its ammonium salt. Scoop the damp mixture into a hazardous waste container using a non-sparking tool.

  • Medical Surveillance: Any personnel suspected of dermal or inhalation exposure must be immediately evaluated for cyanosis (blue discoloration of lips/nail beds), the primary clinical indicator of methemoglobinemia.

Disposal Plan

Improper disposal of fluorinated aromatic amines poses severe environmental risks due to their persistence and aquatic toxicity.

  • Segregation: Store waste containing 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine strictly in designated, clearly labeled "Toxic Organic Amine Waste" containers.

  • Incompatibility: Keep strictly segregated from oxidizing agents (e.g., peroxides, nitric acid). Aromatic amines are electron-rich and can react violently with strong oxidizers.

  • Final Destruction: Waste must be routed to an EPA/RCRA-approved facility for high-temperature incineration. Incineration is the only reliable method to ensure complete thermal destruction of the resilient Carbon-Fluorine (C-F) bonds and prevent groundwater contamination.

References

  • Title: Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Title: Information for Employers of Industrial Workers - ortho-Toluidine and Aromatic Amines Source: NIOSH - CDC Archive URL: [Link]

  • Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: PMC - National Institutes of Health (NIH) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
© Copyright 2026 BenchChem. All Rights Reserved.